GNE-7915
描述
Structure
3D Structure
属性
IUPAC Name |
[4-[[4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F4N5O3/c1-3-24-16-12(19(21,22)23)10-25-18(27-16)26-14-9-13(20)11(8-15(14)30-2)17(29)28-4-6-31-7-5-28/h8-10H,3-7H2,1-2H3,(H2,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFLWTZSJYBCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1C(F)(F)F)NC2=C(C=C(C(=C2)F)C(=O)N3CCOCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F4N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-7915: A Technical Guide to Brain Penetrance and Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the brain penetrance and distribution of GNE-7915, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental workflows to support further research and development in neurodegenerative diseases.
Quantitative Data Presentation
The following tables summarize the key pharmacokinetic and physicochemical properties of this compound, focusing on its ability to penetrate and distribute within the central nervous system (CNS).
Table 1: In Vivo Brain Penetration and Distribution of this compound
| Parameter | Species | Dose & Route | Value | Reference |
| Unbound CSF/Plasma Ratio | Rat | 0.5 mg/kg, i.v. | 0.6 | [1] |
| Peak Brain Concentration | Mouse | 100 mg/kg, s.c. | ~400 ng/mL (~0.9 µM) | |
| Peak Serum Concentration | Mouse | 100 mg/kg, s.c. | 3980 ± 434 ng/mL (8.98 ± 0.98 µM) | |
| Time to Peak Concentration (Brain) | Mouse | 100 mg/kg, s.c. | 1 hour | |
| Time to Peak Concentration (Serum) | Mouse | 100 mg/kg, s.c. | 1 hour |
Table 2: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| LRRK2 IC50 | 9 nM | [2] |
| LRRK2 Ki | 1 nM | [2] |
| Kinase Selectivity | >50% inhibition of only TTK out of 187 kinases at 0.1 µM | [2] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 443.40 g/mol | [3] |
| Chemical Formula | C19H21F4N5O3 | [3] |
| Solubility | Soluble in DMSO | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
In Vivo Rodent Pharmacokinetic (PK) Study for Brain Penetrance Assessment
This protocol outlines the steps to determine the concentration-time profile of this compound in the plasma and brain of rodents.
Objective: To quantify the brain and plasma concentrations of this compound over time following systemic administration.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 10% DMSO, 40% PEG300, 50% water)
-
Male CD-1 mice (or other appropriate rodent strain)
-
Dosing syringes and needles (for subcutaneous or oral administration)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for brain extraction
-
Homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Dosing:
-
Acclimate animals for at least 3 days prior to the study.
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer a single dose of this compound (e.g., 100 mg/kg) to a cohort of mice via the desired route (e.g., subcutaneous).
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 6, and 24 hours post-dose), euthanize a subset of animals (n=3 per time point).
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 4°C to separate plasma.
-
Immediately following blood collection, perfuse the animals with saline to remove blood from the brain tissue.
-
Carefully dissect the whole brain and rinse with cold saline.
-
Weigh the brain tissue and snap-freeze in liquid nitrogen.
-
Store plasma and brain samples at -80°C until analysis.
-
-
Sample Preparation and Analysis:
-
Plasma: Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples. Centrifuge and collect the supernatant for LC-MS/MS analysis.
-
Brain: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation on the brain homogenate as described for plasma.
-
LC-MS/MS Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound. The analysis should include a standard curve and quality control samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound in plasma (ng/mL) and brain (ng/g).
-
Plot the mean concentration-time profiles for both plasma and brain.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Determine the brain-to-plasma concentration ratio at each time point.
-
In Vitro P-glycoprotein (P-gp) Efflux Assay using MDCK-MDR1 Cells
This assay determines if this compound is a substrate of the P-gp efflux transporter, a key component of the blood-brain barrier.
Objective: To assess the potential for P-gp-mediated efflux of this compound.
Materials:
-
Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
This compound
-
A known P-gp substrate (e.g., digoxin) and a P-gp inhibitor (e.g., verapamil) as controls
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture MDCK-MDR1 cells according to standard protocols.
-
Seed the cells onto the apical side of the Transwell inserts at an appropriate density.
-
Allow the cells to form a confluent monolayer with tight junctions over 3-5 days.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare dosing solutions of this compound in HBSS at the desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound's brain penetrance.
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: Key factors governing the passage of this compound across the blood-brain barrier.
Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Brain-penetrant LRRK2 inhibitor could fight Parkinson’s disease | BioWorld [bioworld.com]
- 4. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-7915: A Technical Guide to its Inhibition of LRRK2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and quantitative effects of GNE-7915, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The following sections provide a comprehensive overview of this compound's inhibitory properties, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.
Core Efficacy of this compound on LRRK2
This compound is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2.[1] It functions as a Type I kinase inhibitor, binding to the ATP pocket of LRRK2 in its active-like conformation.[2][3] This binding competitively inhibits the kinase activity of LRRK2, thereby preventing the phosphorylation of itself (autophosphorylation) and its downstream substrates.[2][4] The development of this compound was a significant step in creating tool compounds to probe the physiological and pathological roles of LRRK2, a key target in Parkinson's disease research.[1][5]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound on LRRK2 has been quantified through various biochemical and cellular assays. The key metrics, IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant), demonstrate its nanomolar efficacy.
| Parameter | Value | Assay Type | Notes |
| IC50 | 9 nM | Cellular | Measures the inhibition of LRRK2 autophosphorylation in a cellular context.[6] |
| Ki | 1 nM | Biochemical | Represents the inhibitor binding affinity in a purified enzyme assay.[7][8] |
| Cellular IC50 | 9 nM | pLRRK2 | Specifically measures the dephosphorylation of LRRK2 in response to this compound.[7] |
| pS1292 LRRK2 IC50 | ~10 nM | Proximity Ligation Assay | Determined in HEKG2019S/G2019S cells, measuring autophosphorylation at Serine 1292.[9] |
| pThr73-Rab10 IC50 | ~10 nM | Proximity Ligation Assay | Determined in HEKG2019S/G2019S cells, measuring the phosphorylation of the LRRK2 substrate Rab10 at Threonine 73.[9] |
Signaling Pathway and Mechanism of Action
Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease, with many of these mutations leading to enhanced kinase activity.[10] LRRK2 phosphorylates a subset of Rab GTPases, including Rab10, which are involved in vesicular trafficking.[7] The pathogenic effects of LRRK2 mutations are believed to be mediated, at least in part, by this aberrant kinase activity. This compound, by blocking the ATP-binding site, directly counteracts this hyperphosphorylation.
Caption: LRRK2 signaling and this compound inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on LRRK2 phosphorylation.
Biochemical LRRK2 Kinase Assay (ADP-Glo™)
This protocol is adapted from established luminescent kinase assays used to measure the activity of purified LRRK2 and the inhibitory effect of compounds like this compound.[2][11]
Objective: To determine the IC50 value of this compound by measuring its inhibition of purified LRRK2 kinase activity.
Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal generated correlates with the amount of ADP produced.
Materials:
-
Purified LRRK2 enzyme (e.g., LRRK2RCKWm construct).[4]
-
LRRK2 substrate (e.g., LRRKtide peptide).
-
This compound compound.
-
ATP.
-
LRRK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[11]
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well low-volume plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 5% DMSO. The final concentration in the assay should typically range from 1 pM to 10 µM.
-
Reagent Preparation:
-
Dilute the purified LRRK2 enzyme and substrate in LRRK2 Kinase Buffer to the desired working concentrations.
-
Prepare an ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for LRRK2.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µl of the this compound serial dilution or 5% DMSO (for control wells) to the appropriate wells.
-
Add 2 µl of the diluted LRRK2 enzyme.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for 120 minutes.[11]
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the normalized luminescence against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular LRRK2 Autophosphorylation Assay (Proximity Ligation Assay)
This protocol describes a method to quantify the inhibition of LRRK2 autophosphorylation (at Ser1292) and substrate phosphorylation (Rab10 at Thr73) in a cellular context using a proximity ligation assay (PLA).[9]
Objective: To determine the cellular IC50 of this compound by measuring its effect on LRRK2 phosphorylation in situ.
Principle: PLA allows for the detection of post-translational modifications, such as phosphorylation, on a target protein within a cell. Primary antibodies recognizing the target protein (LRRK2) and its phosphorylated form (pS1292-LRRK2) are used. If these two antibodies are in close proximity (<40 nm), secondary antibodies with attached DNA oligonucleotides can be ligated and amplified, generating a fluorescent signal that can be quantified.
Materials:
-
HEK293 cells expressing LRRK2 (e.g., CRISPR/Cas9 genome-edited HEKG2019S/G2019S cells).[9]
-
This compound compound.
-
Cell culture medium and reagents.
-
Primary antibodies: Rabbit anti-pS1292-LRRK2, Mouse anti-LRRK2.
-
Duolink® In Situ PLA® Probes (anti-Rabbit MINUS, anti-Mouse PLUS).
-
Duolink® In Situ Detection Reagents.
-
Microscope slides or imaging plates.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment:
-
Plate HEKG2019S/G2019S cells on coverslips or in imaging plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a range of this compound concentrations for 24 hours.[9]
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Proximity Ligation Assay:
-
Blocking: Block the cells with the blocking solution provided in the Duolink® kit for 1 hour at 37°C.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody cocktail (anti-pS1292-LRRK2 and anti-LRRK2) overnight at 4°C.
-
PLA Probe Incubation: Wash the cells and incubate with the PLA probes (anti-Rabbit MINUS and anti-Mouse PLUS) for 1 hour at 37°C.
-
Ligation: Wash and add the ligation solution. Incubate for 30 minutes at 37°C.
-
Amplification: Wash and add the amplification solution containing fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C.
-
-
Imaging and Analysis:
-
Wash the cells and mount the coverslips.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of fluorescent PLA signals per cell using image analysis software.
-
-
Data Analysis:
-
Normalize the PLA signal to the vehicle-treated control.
-
Plot the normalized signal against the this compound concentration to determine the cellular IC50.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating a LRRK2 inhibitor like this compound, from initial biochemical screening to cellular validation.
Caption: Workflow for LRRK2 inhibitor evaluation.
References
- 1. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EMDB-41982: Cryo-EM structure of LRRK2 bound to type I inhibitor this compound - Yorodumi [pdbj.org]
- 4. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.de [promega.de]
GNE-7915: A Technical Guide to its Role in Modulating Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-7915 is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Emerging evidence has positioned LRRK2 as a critical regulator of neuroinflammatory processes, particularly within microglia, the resident immune cells of the central nervous system. This technical guide provides an in-depth overview of this compound, its mechanism of action in the context of neuroinflammation, and detailed experimental protocols for its evaluation. Quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of LRRK2 inhibition in neurodegenerative and neuroinflammatory disorders.
Introduction to this compound
This compound is a small molecule inhibitor that exhibits high potency and selectivity for LRRK2, a large, multi-domain protein with both kinase and GTPase activity.[1][2][3] Mutations in the LRRK2 gene are linked to an increased risk of Parkinson's disease, and the kinase activity of the LRRK2 protein is implicated in the pathophysiology of this and other neurodegenerative conditions. A key feature of this compound is its ability to cross the blood-brain barrier, making it a valuable tool for studying the central nervous system effects of LRRK2 inhibition.[1][4]
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and activity in various assay formats.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 9 nM | LRRK2 Kinase Assay | [1][3][5] |
| Ki | 1 nM | LRRK2 Biochemical Assay | [1][2] |
| Cellular IC50 | 9 nM | Inhibition of LRRK2 autophosphorylation in HEK293 cells | [1] |
| In Vivo Brain IC50 | 7 nM | Mouse model | [6] |
| Cellular Ki | 9 nM | Against pLRRK2 | [7] |
| In Vivo IC50 | 20 nM | Inhibition of LRRK2 Ser1292 autophosphorylation in BAC transgenic mice (hLRRK2 G2019S) | [8] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Administration | Dose | Key Findings | Reference |
| Rat | Intravenous (i.v.) | 0.5 mg/kg | CSF/plasma unbound ratio = 0.6 | [6] |
| Mouse | Subcutaneous (s.c.) | 100 mg/kg | Peak serum and brain concentrations at 1 hour, gradually decreasing over 24 hours. Significant inhibition of LRRK2 kinase activity in the lung dissipated by 72 hours post-injection. | [9] |
| Mouse | Oral (p.o.) | 50 mg/kg | Concentration-dependent knockdown of pLRRK2 in the brain of BAC transgenic mice (hLRRK2 G2019S). | [1] |
| Cynomolgus Monkey | Not Specified | Not Specified | Preclinical studies have progressed to this species. | [10] |
Role in Neuroinflammation: The LRRK2-NFATc2 Signaling Pathway
Recent studies have elucidated a critical signaling pathway in microglia through which LRRK2 mediates neuroinflammation. This pathway is initiated by extracellular α-synuclein, a protein implicated in several neurodegenerative diseases, which acts as a ligand for Toll-like receptor 2 (TLR2) on the microglial surface.[11][12][13] Activation of TLR2 leads to the recruitment and activation of LRRK2.[11][12][13] Subsequently, activated LRRK2 phosphorylates the transcription factor Nuclear Factor of Activated T-cells, cytoplasmic 2 (NFATc2).[11][12][13] This phosphorylation event triggers the translocation of NFATc2 from the cytoplasm to the nucleus, where it promotes the transcription of pro-inflammatory cytokine genes, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12][13] this compound, by inhibiting the kinase activity of LRRK2, blocks the phosphorylation of NFATc2, thereby preventing its nuclear translocation and subsequent pro-inflammatory gene expression.
Caption: LRRK2-NFATc2 signaling pathway in microglia.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound and its role in neuroinflammation.
In Vitro LRRK2 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant LRRK2 enzyme
-
LRRKtide (or other suitable substrate)
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Plate-reading luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase Reaction: Incubate the plate at room temperature for 120 minutes.[14]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.[14]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Caption: ADP-Glo™ LRRK2 Kinase Assay Workflow.
Cellular LRRK2 Phosphorylation Assay (LanthaScreen™ TR-FRET Assay)
This assay measures the phosphorylation of LRRK2 at Ser935 in a cellular context using Time-Resolved Förster Resonance Energy Transfer (TR-FRET).
Materials:
-
Cells expressing GFP-tagged LRRK2 (e.g., HEK293 or SH-SY5Y)
-
This compound or other test compounds
-
LanthaScreen™ LRRK2 [pSer935] Cellular Assay Kit (Thermo Fisher Scientific)
-
384-well assay plates
-
TR-FRET compatible plate reader
Protocol:
-
Cell Plating: Seed cells expressing GFP-LRRK2 into a 384-well plate and culture overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or DMSO (control) for 60-90 minutes at 37°C.[15]
-
Cell Lysis and Antibody Incubation: Add 6X Lysis Buffer containing a Terbium (Tb)-labeled anti-pSer935 LRRK2 antibody directly to the wells.[15]
-
Incubation: Incubate the plate at room temperature for a specified time to allow for cell lysis and antibody binding.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader capable of measuring emissions at 495 nm (Tb donor) and 520 nm (GFP acceptor).
-
Data Analysis: Calculate the 520/495 nm emission ratio. A decrease in the ratio indicates inhibition of LRRK2 phosphorylation. Determine the IC50 value for this compound.
Caption: LanthaScreen™ pSer935 LRRK2 Cellular Assay Workflow.
In Vivo Mouse Model of Neuroinflammation
This protocol describes the administration of this compound to mice to assess its effects on neuroinflammation.
Materials:
-
Mice (e.g., C57BL/6 or transgenic models like BAC hLRRK2 G2019S)
-
This compound
-
Vehicle for this compound (e.g., as specified by the supplier for in vivo use)
-
Lipopolysaccharide (LPS) or α-synuclein pre-formed fibrils (PFFs) to induce neuroinflammation
-
Equipment for animal dosing (oral gavage or subcutaneous injection)
-
Tissue collection and processing supplies (for brain, serum, etc.)
-
ELISA kits for cytokine measurement (TNF-α, IL-6)
-
Immunohistochemistry reagents
Protocol:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Induction of Neuroinflammation: Administer LPS or α-synuclein PFFs via intracerebral or systemic injection to induce a neuroinflammatory response.
-
This compound Administration:
-
Tissue Collection: At a designated time point post-treatment (e.g., 24 hours), euthanize the mice and collect brain tissue and blood.
-
Tissue Processing:
-
Brain: Homogenize one hemisphere for biochemical analysis (e.g., Western blot for pLRRK2, ELISA for cytokines). Fix the other hemisphere for immunohistochemical analysis (e.g., staining for microglial markers like Iba1).
-
Blood: Process to collect serum for systemic cytokine analysis.
-
-
Data Analysis:
-
Quantify cytokine levels in brain homogenates and serum using ELISA.
-
Assess microglial activation and morphology via immunohistochemistry.
-
Measure pLRRK2 levels in brain tissue to confirm target engagement.
-
Caption: In Vivo Neuroinflammation Model Workflow.
Conclusion
This compound is a powerful research tool for investigating the role of LRRK2 in both normal physiology and disease states. Its brain-penetrant nature and high potency make it particularly valuable for studying the impact of LRRK2 inhibition on neuroinflammatory processes within the central nervous system. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute robust studies to further elucidate the therapeutic potential of targeting the LRRK2-NFATc2 signaling pathway with this compound and other LRRK2 inhibitors. The continued investigation into the intricate mechanisms of neuroinflammation and the development of selective modulators like this compound hold significant promise for the future treatment of a range of neurodegenerative disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. LRRK2 mediates microglial neurotoxicity via NFATc2 in rodent models of synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LRRK2-NFATc2 Pathway Associated with Neuroinflammation May Be a Potential Therapeutic Target for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.de [promega.de]
- 15. tools.thermofisher.com [tools.thermofisher.com]
On-Target Effects of GNE-7915: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-7915 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), making LRRK2 a compelling therapeutic target. The kinase activity of LRRK2 is implicated in the pathophysiology of PD, and its inhibition is a promising strategy for disease-modifying therapies. This technical guide provides a comprehensive overview of the on-target effects of this compound, detailing its biochemical and cellular activity, kinase selectivity, and in vivo efficacy. The information presented is intended to support researchers and drug development professionals in their investigation of LRRK2-targeted therapeutics.
Biochemical and Cellular Potency
This compound demonstrates nanomolar potency against LRRK2 in both biochemical and cellular assays. This high potency is crucial for achieving therapeutic efficacy at tolerable doses.
| Parameter | Value | Assay Type | Reference |
| Ki | 1 nM | Cell-free kinase assay | [1][3] |
| IC50 | 9 nM | Cell-free kinase assay | [1][2][3] |
| Cellular IC50 | Single-digit nM | Cellular LRRK2 activity assay | [2] |
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. This compound has been extensively profiled against a broad panel of kinases and has shown a high degree of selectivity for LRRK2.
| Kinase Panel | Number of Kinases | This compound Concentration | Significant Off-Target Hits (>50% inhibition/displacement) | Reference |
| Invitrogen Kinase Profiling | 187 | 0.1 µM | TTK | [2] |
| DiscoverX KinomeScan | 392 | 0.1 µM | 10 kinases with >50% probe displacement; only LRRK2, TTK, and ALK with >65% displacement | [2] |
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway and Inhibition by this compound
LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations, such as G2019S, lead to hyperactivation of its kinase function. This results in the phosphorylation of downstream substrates, including a subset of Rab GTPases (e.g., Rab10, Rab12), which are involved in vesicular trafficking. This compound, as a Type I kinase inhibitor, binds to the ATP-binding site of the LRRK2 kinase domain, preventing the phosphorylation of its substrates.
Caption: LRRK2 signaling and inhibition by this compound.
Experimental Workflow for Assessing this compound On-Target Effects
A typical workflow to investigate the on-target effects of this compound involves a series of in vitro and in vivo experiments to confirm its potency, selectivity, and efficacy in a biological context.
Caption: Workflow for this compound on-target effect validation.
Experimental Protocols
Biochemical Kinase Assays
1. ADP-Glo™ Kinase Assay for LRRK2
This assay quantifies ADP produced during the kinase reaction, which is proportional to kinase activity.
-
Materials:
-
Recombinant LRRK2 enzyme
-
LRRKtide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of LRRK2 enzyme in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing LRRKtide and ATP).
-
Incubate at room temperature for a defined period (e.g., 120 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values from the dose-response curve.
-
2. LanthaScreen™ Eu Kinase Binding Assay
This TR-FRET assay measures the displacement of a fluorescently labeled tracer from the kinase by an inhibitor.
-
Materials:
-
LRRK2 Kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
This compound
-
Kinase Buffer
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add 5 µL of the this compound dilution.
-
Add 5 µL of a pre-mixed solution of LRRK2 kinase and Eu-anti-Tag antibody.
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and determine IC₅₀ values.
-
Kinase Selectivity Profiling
DiscoverX KINOMEscan® Competitive Binding Assay (Representative Protocol)
This assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
-
Principle: Kinases are fused to a T7 phage, and binding to an immobilized ligand is quantified by qPCR of the phage DNA. This compound competes with the immobilized ligand, reducing the amount of phage-fused kinase captured on the solid support.
-
Procedure Outline:
-
A proprietary, immobilized, active-site directed ligand is prepared on a solid support.
-
A panel of DNA-tagged kinases is prepared.
-
This compound is incubated with the kinase panel.
-
The mixture is then applied to the immobilized ligand.
-
After an incubation period, unbound kinases are washed away.
-
The amount of bound kinase is determined by quantifying the associated DNA tag using qPCR.
-
Results are typically expressed as percent of control, where the control is the binding in the absence of the test compound.
-
Cellular Assays
Western Blot for LRRK2 and Rab10 Phosphorylation
This method is used to assess the on-target effect of this compound in a cellular context by measuring the phosphorylation status of LRRK2 (autophosphorylation at Ser1292) and its substrate Rab10 (at Thr73).
-
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2 G2019S)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pS1292-LRRK2, anti-LRRK2, anti-pT73-Rab10, anti-Rab10, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates (e.g., using a BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Studies
Efficacy of this compound in a LRRK2 G2019S Transgenic Mouse Model (Representative Protocol)
This protocol outlines a typical in vivo study to assess the ability of this compound to inhibit LRRK2 kinase activity in the brain of a relevant animal model.
-
Animal Model: LRRK2 G2019S BAC transgenic mice.
-
This compound Formulation and Administration:
-
Formulate this compound as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80 in water).
-
Administer this compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg).[3]
-
-
Experimental Procedure:
-
Acclimatize animals to the housing conditions.
-
Administer a single dose of this compound or vehicle to different cohorts of mice.
-
At various time points post-dose (e.g., 1, 4, 8, 24 hours), euthanize the animals and collect brain tissue (e.g., striatum, cortex) and blood.
-
Process brain tissue for Western blot analysis of pLRRK2 and pRab10 as described in the cellular assay protocol.
-
Process blood to obtain plasma or serum for pharmacokinetic analysis.
-
-
Pharmacokinetic Analysis (LC-MS/MS):
-
Extract this compound from plasma/serum and brain homogenates using protein precipitation or liquid-liquid extraction.
-
Analyze the extracts using a validated LC-MS/MS method to determine the concentration of this compound.
-
Correlate the brain and plasma concentrations of this compound with the observed pharmacodynamic effect (inhibition of LRRK2 and Rab10 phosphorylation).
-
Conclusion
This compound is a valuable research tool for investigating the role of LRRK2 kinase activity in cellular and in vivo models of Parkinson's disease. Its high potency and selectivity, combined with its brain-penetrant properties, make it a benchmark compound for the development of novel LRRK2-targeted therapies. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other LRRK2 inhibitors. It is important to note that while this compound has demonstrated significant on-target efficacy, preclinical studies in non-human primates have revealed on-target liabilities, such as the accumulation of lamellar bodies in the lungs, which is a consideration for the clinical translation of LRRK2 inhibitors. Further research is necessary to fully understand the long-term consequences of LRRK2 inhibition and to develop therapeutic strategies that maximize efficacy while minimizing potential side effects.
References
GNE-7915 and its Impact on Lysosomal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease (PD), and increased LRRK2 kinase activity is implicated in both familial and sporadic forms of the disease. Emerging evidence has highlighted the critical role of LRRK2 in regulating lysosomal function. The lysosome is a key cellular organelle responsible for degradation and recycling of cellular waste, and its dysfunction is a central feature in the pathophysiology of several neurodegenerative disorders, including PD and lysosomal storage diseases. This technical guide provides an in-depth overview of the impact of this compound on lysosomal function, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
The Role of LRRK2 in Lysosomal Homeostasis
LRRK2 is a large, multi-domain protein that functions as a kinase, phosphorylating a subset of Rab GTPases, which are master regulators of intracellular vesicular trafficking. Through its kinase activity, LRRK2 influences a range of lysosomal processes, including:
-
Autophagy: LRRK2 has been shown to modulate autophagic flux, the process of capturing and delivering cytoplasmic content to the lysosome for degradation.[1][2]
-
Lysosomal Trafficking and Positioning: LRRK2-mediated phosphorylation of Rab GTPases, such as Rab8a, Rab10, and Rab12, affects the trafficking of vesicles to and from the lysosome, as well as the positioning of lysosomes within the cell.[3][4]
-
Lysosomal pH and Enzyme Activity: LRRK2 activity can influence the luminal pH of lysosomes and the function of key lysosomal enzymes like glucocerebrosidase (GCase).
Dysregulation of these processes due to aberrant LRRK2 activity can lead to the accumulation of cellular debris and damaged organelles, contributing to cellular toxicity and neurodegeneration.
Quantitative Impact of this compound on Lysosomal Function
The inhibition of LRRK2 kinase activity by this compound has been shown to modulate several aspects of lysosomal function. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of this compound on the Lysosomal Lipid Biomarker di-22:6-Bis(monoacylglycerol)phosphate (BMP)
| Species | Treatment | Biomarker | Change | Reference |
| Non-human primate | This compound | Urinary di-22:6-BMP | Reduced | [5] |
Table 2: Effect of Long-Term this compound Treatment on LRRK2 Substrate Phosphorylation and α-Synuclein Oligomers in LRRK2R1441G Mutant Mice
| Tissue | Parameter | Vehicle-treated Mutant (vs. WT) | This compound-treated Mutant (vs. Vehicle-treated Mutant) | Reference |
| Lung | pRab10 levels | ↑ 163% (p < 0.01) | ↓ 73% (p < 0.01) | [6][7] |
| Lung | pRab12 levels | ↑ 17% (p < 0.01) | ↓ 24% (p < 0.01) | [6][7] |
| Striatum | α-Synuclein oligomer levels | Higher (p < 0.01) | Reduced | [6][7] |
Signaling Pathways
The mechanism by which this compound impacts lysosomal function is primarily through the inhibition of LRRK2's kinase activity, which in turn affects the phosphorylation state of its Rab GTPase substrates.
Caption: this compound inhibits LRRK2 kinase activity, impacting lysosomal function.
The diagram above illustrates the central role of LRRK2 in phosphorylating Rab GTPases. This compound directly inhibits this activity. Under conditions of lysosomal stress, LRRK2 is activated, leading to increased phosphorylation of Rab proteins. These phosphorylated Rabs then recruit effector proteins like JIP4 and EHBP1/EHBP1L1 to the lysosomal membrane, which in turn regulate various aspects of lysosomal homeostasis, including trafficking and positioning.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the impact of this compound on lysosomal function.
Measurement of Urinary Bis(monoacylglycerol)phosphate (BMP)
This protocol is a representative method for the analysis of urinary lipids, as would have been used in the non-human primate studies with this compound.
Caption: Workflow for urinary BMP measurement.
Methodology:
-
Sample Preparation: Urine samples are thawed and centrifuged to remove particulates. A known amount of an internal standard (e.g., a deuterated version of the BMP species of interest) is added to each sample for accurate quantification.
-
Lipid Extraction: Lipids are extracted from the urine using a liquid-liquid extraction method, typically with a mixture of chloroform and methanol. This separates the lipids from the aqueous components of the urine.
-
Sample Concentration: The organic phase containing the lipids is collected, dried under a stream of nitrogen, and then reconstituted in a small volume of a solvent compatible with the analytical instrumentation.
-
LC-MS/MS Analysis: The extracted lipids are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The different BMP species are separated by chromatography and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Analysis of LRRK2 Substrate (Rab) Phosphorylation
This protocol outlines a typical workflow for quantifying the phosphorylation of LRRK2 substrates in tissue samples, as performed in the mouse studies with this compound.[6][7]
Caption: Workflow for Rab phosphorylation analysis.
Methodology:
-
Tissue Lysis: Tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for subsequent analysis.
-
Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated form of the Rab protein of interest (e.g., anti-phospho-Rab10) and an antibody against the total Rab protein. This is followed by incubation with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Signal Detection and Quantification: The signal from the antibodies is detected using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated and total Rab proteins is quantified using densitometry software. The ratio of the phosphorylated Rab to the total Rab protein is then calculated to determine the relative level of phosphorylation.
Conclusion
This compound, as a potent LRRK2 inhibitor, demonstrates a clear impact on lysosomal function. By reducing the phosphorylation of LRRK2's Rab GTPase substrates, this compound can modulate lysosomal lipid composition and potentially restore lysosomal homeostasis in disease states characterized by LRRK2 hyperactivity. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the LRRK2-lysosome axis in neurodegenerative diseases. Further studies are warranted to fully elucidate the downstream consequences of this compound-mediated LRRK2 inhibition on the complex network of lysosomal processes.
References
- 1. Mutations in LRRK2 potentiate age-related impairment of autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unife.it [iris.unife.it]
- 3. Lysosomal positioning regulates Rab10 phosphorylation at LRRK2+ lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 and Lipid Pathways: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LRRK2 and its substrate Rab GTPases are sequentially targeted onto stressed lysosomes and maintain their homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GNE-7915 Protocol for In Vivo Rodent Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and inhibition of LRRK2 kinase activity is a promising therapeutic strategy.[3] this compound serves as a critical tool for in vivo rodent studies to investigate the pharmacological effects of LRRK2 inhibition in both physiological and pathological contexts. This document provides detailed application notes and protocols for the use of this compound in such studies.
Mechanism of Action
This compound is a Type I kinase inhibitor, meaning it binds to the ATP-binding pocket of LRRK2 in its active conformation.[4][5][6] This binding competitively inhibits the kinase activity of LRRK2, preventing the phosphorylation of its downstream substrates.
LRRK2 Signaling Pathway
LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[7][8][9] Pathogenic mutations in LRRK2 often lead to hyper-activation of its kinase domain. This compound, by inhibiting this kinase activity, can modulate these downstream pathways.
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo rodent studies.
| Parameter | Value | Species | Reference |
| In Vitro Potency | |||
| IC50 | 9 nM | N/A | [1] |
| Ki | 1 nM | N/A | [1] |
| In Vivo Brain IC50 | 7 nM | Mouse | [10] |
| Pharmacokinetics (Mouse) | |||
| Dosage | 100 mg/kg | Mouse | [4][11] |
| Administration Route | Subcutaneous (s.c.) | Mouse | [4][11] |
| Peak Serum Concentration (1h) | ~15,000 ng/mL | Mouse | [4] |
| Peak Brain Concentration (1h) | ~4,000 ng/g | Mouse | [4] |
| Time Post-Injection (100 mg/kg s.c.) | Serum Concentration (ng/mL) | Brain Concentration (ng/g) |
| 1 hour | ~15,000 | ~4,000 |
| 6 hours | ~10,000 | ~3,000 |
| 24 hours | ~2,000 | ~1,000 |
Experimental Protocols
This compound Formulation and Administration
This protocol describes the preparation and administration of this compound for in vivo rodent studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and needles (appropriate gauge for subcutaneous injection, e.g., 27-30G)
Vehicle Formulations:
Several vehicle formulations can be used for this compound. The choice of vehicle may depend on the desired route of administration and solubility.
-
Formulation 1 (Clear Solution): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[12]
-
Formulation 2 (Suspension): 10% DMSO, 90% (20% SBE-β-CD in Saline). Requires ultrasonication.[12]
-
Formulation 3 (for oral gavage): 10% DMSO, 90% Corn Oil.[12]
Preparation Protocol (using Formulation 1):
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Add saline to the final volume and vortex thoroughly.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[12]
-
Prepare the formulation fresh on the day of use.
Administration Protocol (Subcutaneous):
-
Gently restrain the mouse.
-
Lift the loose skin on the back of the neck to form a tent.
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Inject the this compound formulation slowly.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
Caption: Experimental Workflow for this compound In Vivo Rodent Studies.
Assessment of LRRK2 Kinase Activity in Rodent Brain
This protocol describes a method to assess the in vivo target engagement of this compound by measuring the phosphorylation of LRRK2 substrates in the rodent brain.
Biomarkers:
-
Phosphorylated Rab10 (pRab10) at Threonine 73
-
Phosphorylated Rab12 (pRab12) at Serine 106
These are bona fide in vivo substrates of LRRK2, and their phosphorylation levels reflect LRRK2 kinase activity.[4]
Experimental Design (Example):
-
Animals: Wild-type or transgenic mice (e.g., LRRK2-G2019S).
-
Treatment Groups:
-
Vehicle control
-
This compound (e.g., 100 mg/kg, s.c.)
-
-
Time Points: Collect tissues at various time points post-injection (e.g., 1, 6, 24, 72 hours) to assess the duration of target engagement.
Procedure:
-
Administer this compound or vehicle to the animals as described in Protocol 1.
-
At the designated time points, euthanize the animals and rapidly dissect the brain.
-
Isolate the brain region of interest (e.g., striatum, cortex).
-
Homogenize the tissue in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration of the lysates.
-
Analyze the levels of pRab10, total Rab10, pRab12, and total Rab12 by Western blotting or other quantitative immunoassays.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of LRRK2 inhibition.
Expected Outcome:
Administration of this compound is expected to cause a significant and time-dependent decrease in the levels of pRab10 and pRab12 in the brain, indicating successful target engagement and inhibition of LRRK2 kinase activity.[4]
Long-Term this compound Treatment Protocol
This protocol is adapted from a study that investigated the long-term effects of LRRK2 inhibition.[4][11]
Experimental Design:
-
Animals: 14-month-old LRRK2 R1441G mutant mice and wild-type littermates.[11]
-
Treatment:
-
Endpoint Analysis:
-
Biomarkers: Assess pRab10 and pRab12 levels in brain and peripheral tissues (e.g., lung) 24 hours after the final dose.
-
Pathology: Analyze levels of α-synuclein oligomers and phosphorylated α-synuclein (pSer129) in the brain.[11]
-
Safety: Monitor for any adverse effects, including changes in body weight, mortality, and histopathological examination of organs such as the lung and kidney.[11]
-
Rationale:
This long-term protocol allows for the investigation of the sustained effects of LRRK2 inhibition on disease-related pathology and potential long-term safety. The twice-weekly dosing regimen is designed to provide intermittent but significant LRRK2 inhibition.[4]
Conclusion
This compound is a valuable research tool for elucidating the role of LRRK2 in health and disease. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust in vivo rodent studies. Careful consideration of the experimental design, including appropriate controls, dose, route of administration, and endpoints, is crucial for obtaining meaningful and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 4. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 9. LRRK2 mutant knock-in mouse models: therapeutic relevance in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cell-Based Assay Design Using GNE-7915
For Researchers, Scientists, and Drug Development Professionals
GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate LRRK2 signaling.
Introduction to this compound
This compound effectively inhibits LRRK2 kinase activity, making it a valuable tool for studying the cellular functions of LRRK2 and for screening potential therapeutic compounds.[1][2] It exhibits high selectivity for LRRK2 over a wide range of other kinases.[3][4] Understanding the cellular activity of LRRK2 and the effect of its inhibitors is crucial for developing treatments for LRRK2-associated neurodegenerative diseases.
Quantitative Data
The following tables summarize the in vitro and in-cell potency and selectivity of this compound.
Table 1: Potency of this compound against LRRK2
| Parameter | Value | Assay Conditions | Reference |
| Ki | 1 nM | Biochemical assay | [1] |
| IC50 | 9 nM | Biochemical assay | [1][2] |
| Cellular IC50 | 9 nM | Inhibition of LRRK2 autophosphorylation in HEK293 cells | [1] |
| in vivo IC50 | 20 nM | Inhibition of LRRK2 Ser1292 autophosphorylation in BAC transgenic mice expressing human LRRK2 G2019S | [5] |
Table 2: Potency of this compound against LRRK2 Mutants
| LRRK2 Mutant | IC50 | Cell Line | Reference |
| G2019S | 2.2 nM (JH-II-127, a derivative) | Not Specified | [4] |
| A2016T | 47.7 nM (JH-II-127, a derivative) | Not Specified | [4] |
Table 3: Kinase Selectivity Profile of this compound
| Kinase Panel | Number of Kinases Screened | Significant Off-Target Hits (>50% inhibition/displacement) | Concentration | Reference |
| Invitrogen Kinase Profiling | 187 | TTK | 0.1 µM | [4] |
| DiscoverX KinomeScan | 392 | 10 kinases with >50% probe displacement (LRRK2, TTK, and ALK with >65%) | 0.1 µM | [3] |
Signaling Pathways and Experimental Workflow
To effectively utilize this compound, it is essential to understand the LRRK2 signaling pathway and the workflow of a typical cell-based assay.
Experimental Protocols
Here are detailed protocols for common cell-based assays to measure LRRK2 kinase activity inhibition by this compound.
Protocol 1: Western Blot for Phospho-Rab10 (pThr73)
This protocol is adapted from methodologies used to assess LRRK2 substrate phosphorylation.[6][7][8]
1. Cell Culture and Treatment: a. Seed HEK293T or SH-SY5Y cells in 6-well plates and grow to 80-90% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.
2. Cell Lysis: a. Wash cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a microfuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. c. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. d. Run the gel according to the manufacturer's recommendations.
5. Western Blotting: a. Transfer the proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. c. Incubate the membrane with primary antibodies against phospho-Rab10 (Thr73) and total Rab10 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis: a. Develop the blot using an enhanced chemiluminescence (ECL) substrate. b. Capture the image using a chemiluminescence imaging system. c. Quantify the band intensities using image analysis software. Normalize the phospho-Rab10 signal to total Rab10 and the loading control.
Protocol 2: Proximity Ligation Assay (PLA) for LRRK2 pS1292 Autophosphorylation
This protocol provides a method for the in situ detection of LRRK2 autophosphorylation.[9][10][11][12]
1. Cell Culture and Fixation: a. Seed cells (e.g., HEK293 cells with LRRK2 mutations like G2019S) on coverslips in a 24-well plate. b. Treat with this compound as described in Protocol 1. c. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. d. Wash three times with PBS.
2. Permeabilization and Blocking: a. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS. c. Block with a blocking solution (provided in most commercial PLA kits) for 1 hour at 37°C.
3. Primary Antibody Incubation: a. Incubate the cells with two primary antibodies from different species that target total LRRK2 and phospho-S1292 LRRK2, respectively. The incubation should be carried out overnight at 4°C.
4. PLA Probe Ligation and Amplification: a. Wash the cells with the provided wash buffer. b. Incubate with the PLA probes (secondary antibodies with attached DNA oligonucleotides) for 1 hour at 37°C. c. Wash again and then add the ligation solution. Incubate for 30 minutes at 37°C to join the two DNA oligonucleotides. d. Add the amplification solution containing a DNA polymerase and fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C for rolling circle amplification.
5. Imaging and Analysis: a. Wash the coverslips and mount them on microscope slides with a mounting medium containing DAPI. b. Visualize the PLA signals as fluorescent dots using a fluorescence or confocal microscope. c. Quantify the number of PLA signals per cell using image analysis software.
Conclusion
This compound is a critical tool for investigating the role of LRRK2 in cellular processes and for the development of novel therapeutics for Parkinson's disease. The protocols outlined above provide robust methods for assessing the inhibitory activity of this compound on LRRK2 in a cellular context. Careful experimental design and adherence to these protocols will enable researchers to generate reliable and reproducible data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. apexbt.com [apexbt.com]
- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Biochemicals - CAT N°: 16252 [bertin-bioreagent.com]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. Western blotting for LRRK2 signalling in macrophages â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]
- 12. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-7915 Administration in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of GNE-7915, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in non-human primate (NHP) models. The information is compiled from preclinical toxicology and pharmacology studies, offering insights into dosing, formulation, observed effects, and relevant experimental protocols.
Introduction to this compound and its Application in NHP Studies
This compound is a brain-penetrant LRRK2 inhibitor that has been evaluated in non-human primates to understand its safety and pharmacological profile. As mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, inhibitors like this compound are of high interest for therapeutic development. NHP studies are critical for assessing potential on-target and off-target effects in a translational species before human clinical trials.
The primary finding from repeat-dose studies in macaques, cynomolgus, and rhesus monkeys is the induction of a mild and reversible cytoplasmic vacuolation of type II pneumocytes in the lungs.[1][2][3][4][5][6][7][8][9] This effect is considered "on-target," meaning it is a direct consequence of LRRK2 kinase inhibition.[1][4][6][8] Importantly, these histological changes have not been associated with measurable deficits in pulmonary function.[2][4][5][9]
Quantitative Data Summary
The following tables summarize the dosing and key findings from various studies of this compound in non-human primates.
Table 1: this compound Dosing Regimens in Non-Human Primates
| Species | Dose | Dosing Regimen | Study Duration | Reference(s) |
| Macaques | 30 mg/kg | Twice daily (BID) | 2 weeks | [1][2][5] |
| Cynomolgus Monkeys | 65 mg/kg/day | Once daily | 7 days | [3][10] |
| Rhesus Monkeys | 22.5 mg/kg | Twice daily (BID) | 14 days | [3][10] |
Table 2: Pharmacokinetic Parameters of this compound in Non-Human Primates
| Species | Dose | Cmax | Tmax | AUC | Half-life | Reference(s) |
| Cynomolgus/Rhesus | Data not available in public literature | Data not available in public literature | Data not available in public literature | Data not available in public literature | Data not available in public literature |
Table 3: Summary of Key Observations in Non-Human Primates
| Finding | Description | Reversibility | Functional Consequence | Reference(s) |
| Pulmonary Histopathology | Mild cytoplasmic vacuolation of type II pneumocytes, accumulation of lamellar bodies. | Fully reversible after a 2-week dose-free period. | No measurable deficits in pulmonary function tests. | [1][2][3][4][5][6][7][8][9] |
| Biomarker Modulation | Decrease in urinary di-docosahexaenoyl (22:6) bis(monoacylglycerol) phosphate (di-22:6-BMP). | Levels returned to baseline after a 13-day recovery period. | Indicates target engagement and lysosomal dysregulation. | [11] |
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of this compound to non-human primates. These are synthesized from best practices and available study details.
This compound Formulation for Oral Administration
This protocol describes the preparation of a this compound suspension for oral gavage.
Materials:
-
This compound powder
-
Methylcellulose (400 cP)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
Procedure:
-
Prepare a 0.5% (w/v) methylcellulose solution. For 100 mL:
-
Heat approximately 30-40 mL of deionized water to 60-80°C.
-
In a separate beaker, weigh out 0.5 g of methylcellulose.
-
Slowly add the heated water to the methylcellulose while stirring to create a uniform dispersion.
-
Add cold deionized water to bring the final volume to 100 mL and continue stirring in a cold bath until the solution becomes clear and viscous.
-
-
Weigh the required amount of this compound powder for the desired concentration.
-
Slowly add the this compound powder to the 0.5% methylcellulose vehicle while stirring continuously to ensure a homogenous suspension.
-
Maintain stirring until the time of administration to prevent settling.
Oral Administration via Gavage
Procedure:
-
The non-human primate is appropriately restrained according to institutional animal care and use committee (IACUC) guidelines.
-
The dosing volume is calculated based on the most recent body weight of the animal.
-
The this compound suspension is drawn into a syringe fitted with a gavage tube of appropriate length and gauge for the size of the animal.
-
The gavage tube is gently inserted into the esophagus, and the suspension is administered.
-
The animal is monitored post-administration for any signs of distress.
Blood Sampling for Pharmacokinetic Analysis
Procedure:
-
Collect blood samples from a suitable vessel (e.g., femoral or saphenous vein) at predetermined time points. A typical schedule for a pharmacokinetic study would be: pre-dose (0 h), and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to separate plasma.
-
Store plasma samples at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS).
Lung Tissue Collection and Histopathology
Procedure:
-
At the scheduled necropsy, the lungs are carefully excised.
-
The lungs are infused with 10% neutral buffered formalin via the trachea to ensure proper fixation and prevent alveolar collapse.
-
The fixed lung tissue is then trimmed and processed for routine paraffin embedding.
-
Sections of 5 µm thickness are cut and stained with hematoxylin and eosin (H&E) for microscopic examination.
-
A board-certified veterinary pathologist evaluates the slides for any histopathological changes, with a focus on the morphology of type II pneumocytes.
Pulmonary Function Testing
While specific details from the this compound studies are limited, a general approach to pulmonary function testing in anesthetized NHPs can include:
-
Measurement of Arterial Blood Gases: To determine the PaO2/FiO2 (P/F) ratio as an indicator of oxygenation.
-
Respiratory Mechanics: Measurement of lung compliance and resistance using a ventilator.
-
These tests are typically performed at baseline and at the end of the treatment period to assess any functional changes in the lungs.
Urinary Biomarker Analysis (di-22:6-BMP)
Procedure:
-
Urine samples are collected from the animals at baseline and throughout the study.
-
Samples are stored at -80°C until analysis.
-
Urinary concentrations of di-22:6-BMP are measured using a validated UPLC-MS/MS method.[4]
-
Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
Visualizations
LRRK2 Signaling Pathway and Inhibition
Caption: LRRK2 signaling pathway and mechanism of this compound inhibition.
Experimental Workflow for NHP Toxicology Study
References
- 1. Testing pulmonary physiology in ventilated non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of selective LRRK2 kinase inhibition on nonhuman primate lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of selective LRRK2 kinase inhibition on nonhuman primate lung | Semantic Scholar [semanticscholar.org]
- 4. LRRK2 Kinase Inhibitors of Different Structural Classes Induce Abnormal Accumulation of Lamellar Bodies in Type II Pneumocytes in Non-Human Primates but are Reversible and Without Pulmonary Functional Consequences | Parkinson's Disease [michaeljfox.org]
- 5. LRRK2 kinase inhibitors induce a reversible effect in the lungs of non-human primates with no measurable pulmonary defi… [ouci.dntb.gov.ua]
- 6. Activation Mechanism of LRRK2 and Its Cellular Functions in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Application Note: Preparation of GNE-7915 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a GNE-7915 stock solution using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent, selective, and brain-penetrable inhibitor of Leucine-rich repeat kinase 2 (LRRK2) and is a critical tool for research into Parkinson's disease and other neurodegenerative disorders.[1][2][3][4]
Introduction to this compound
This compound is a small molecule inhibitor targeting the kinase activity of LRRK2.[1][2][3] Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and inhibiting its kinase activity is a primary therapeutic strategy.[5][6] this compound serves as a vital research compound for studying LRRK2-mediated signaling pathways and for the preclinical evaluation of LRRK2 inhibition.[4][7] Accurate and consistent preparation of stock solutions is fundamental to ensuring reproducible experimental outcomes.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁F₄N₅O₃ | [1][8] |
| Molecular Weight | 443.40 g/mol | [1][2][7][8] |
| Appearance | Crystalline solid / Solid powder | [2][8] |
| CAS Number | 1351761-44-8 | [1][2][8] |
| Solubility in DMSO | ≥22 mg/mL (approx. 50 mM) | [1][7] |
| Solubility in Water | Insoluble | [1][7] |
| Solubility in Ethanol | Insoluble | [1][8] |
Note: Solubility in DMSO can vary between suppliers, with some reporting values as high as 105 mg/mL.[9] It is recommended to consult the manufacturer's certificate of analysis. Using fresh, anhydrous DMSO is crucial as absorbed moisture can reduce solubility.[1]
This compound Signaling Pathway Inhibition
This compound acts by competitively binding to the ATP-binding site of the LRRK2 kinase domain, thereby inhibiting its phosphotransferase activity.[3][10] This prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates, such as Rab GTPases, which are involved in vesicular trafficking.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Activation Mechanism of LRRK2 and Its Cellular Functions in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. CAS No. 1351761-44-8 Specifications | Ambeed [ambeed.cn]
- 10. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-7915 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
GNE-7915 is a highly potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease (PD), and increased LRRK2 kinase activity is implicated in both familial and sporadic forms of the disease.[4][5][6] Consequently, this compound serves as a critical tool for studying LRRK2-mediated signaling pathways and for the preclinical evaluation of LRRK2 inhibition as a therapeutic strategy for neurodegenerative disorders.
These application notes provide a comprehensive guide for utilizing this compound in primary neuron cultures, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of the LRRK2 protein.[7] LRRK2 is a complex, multi-domain protein that functions as both a serine-threonine kinase and a GTPase.[8][9] Pathogenic mutations, such as the common G2019S mutation, lead to hyperactive kinase function.[6][10] This hyperactivity is thought to contribute to neuronal dysfunction and death through various mechanisms, including disruption of vesicular trafficking, autophagy, and lysosomal function.[9][11][12]
LRRK2 phosphorylates a subset of Rab GTPases, with Rab10 being a well-established substrate.[13] Inhibition of LRRK2 by this compound leads to a measurable decrease in the phosphorylation of these substrates. Therefore, assessing the phosphorylation status of proteins like Rab10 (e.g., pRab10 at Thr73) serves as a reliable biomarker for target engagement and the cellular efficacy of this compound.[14]
Data Presentation
The following tables summarize the key quantitative properties of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference(s) |
| IC₅₀ | 9 nM | [1][2][7] |
| Kᵢ | 1 nM | [1][3] |
| Kinase Selectivity | High. At 0.1 µM, only TTK showed >50% inhibition in a panel of 187 kinases. | [2] |
| Off-Target Activity | Moderately potent antagonist of the 5-HT₂B receptor. | [2] |
Table 2: Recommended Working Parameters for Primary Neuron Cultures
| Parameter | Recommendation | Rationale / Notes | Reference(s) |
| Vehicle | Dimethyl sulfoxide (DMSO) | This compound is readily soluble in DMSO. Use fresh, anhydrous DMSO for stock solutions. | [1][2] |
| Stock Concentration | 1-10 mM | Prepare a high-concentration stock to minimize the final DMSO concentration in culture media (<0.1%). | [13] |
| Working Concentration | 10 nM - 1 µM | Effective inhibition of LRRK2 kinase activity in neuronal cells is typically observed within this range. A dose-response experiment is recommended to determine the optimal concentration for your specific model and endpoint. | [13][15] |
| Treatment Duration | 2 - 24 hours | A 2-hour incubation has been shown to be effective for acute inhibition.[15] For studies involving downstream cellular processes, a 24-hour treatment is common.[7][13] |
Experimental Protocols
Protocol 1: General Culture of Primary Rodent Neurons
This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from embryonic rodents, a common platform for studying neurodegenerative disease pathways.
Materials:
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips[16][17]
-
Neurobasal Medium supplemented with B-27 and GlutaMAX[17]
-
Hibernate™-E Medium[17]
-
Papain dissociation system[18]
-
Sterile, DNAse/RNAse-free water, PBS, and dissection tools
Procedure:
-
Plate Coating: Coat culture vessels with poly-D-lysine (50 µg/mL) for at least 1 hour at room temperature. Rinse thoroughly with sterile water and allow to dry completely before use.[17]
-
Tissue Dissection: Isolate cortices or hippocampi from embryonic day 18 (E18) rat or mouse pups in ice-cold Hibernate™-E medium.
-
Enzymatic Digestion: Transfer the tissue to a papain solution and incubate at 37°C for 15-30 minutes, with gentle agitation every 5 minutes, to dissociate the tissue.[17][18]
-
Mechanical Trituration: Carefully remove the papain solution and wash the tissue with supplemented Neurobasal medium. Gently triturate the tissue using a fire-polished Pasteur pipette until a single-cell suspension is achieved. Avoid creating bubbles.[18]
-
Cell Plating: Determine cell viability and density using a hemocytometer and Trypan Blue. Plate the neurons at the desired density (e.g., 1 x 10⁵ cells/well in a 48-well plate) onto the pre-coated culture vessels.[17]
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform a half-media change every 3-4 days with fresh, pre-warmed culture medium. Neurons are typically ready for experimental use after 5-7 days in vitro (DIV).[17]
Protocol 2: this compound Treatment of Primary Neurons
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO. Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock. Prepare serial dilutions in pre-warmed, fresh culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all conditions (including vehicle control) is consistent and non-toxic (typically ≤0.1%).
-
Neuron Treatment: Remove half of the conditioned medium from the cultured neurons and replace it with the freshly prepared medium containing the appropriate concentration of this compound or a vehicle control.
-
Incubation: Return the plates to the 37°C, 5% CO₂ incubator for the desired treatment duration (e.g., 2 to 24 hours).
-
Endpoint Analysis: Following incubation, proceed with downstream analysis, such as cell lysis for Western blotting, immunocytochemistry, or functional assays.
Protocol 3: Validation of LRRK2 Inhibition via Western Blot
This protocol confirms that this compound is effectively inhibiting LRRK2 kinase activity in the treated primary neurons by measuring the phosphorylation of a downstream target, Rab10.
Procedure:
-
Cell Lysis: After this compound treatment, wash the neurons once with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysate, collect it, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Rab10 (Thr73) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
To normalize the data, strip the membrane and re-probe for total Rab10 and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities. A significant decrease in the ratio of phospho-Rab10 to total Rab10 in this compound-treated samples compared to the vehicle control confirms LRRK2 kinase inhibition.
-
Mandatory Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for this compound treatment and analysis in primary neurons.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Neuronal death signaling pathways triggered by mutant LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 6. LRRK2 Kinase Activity Does Not Alter Cell-Autonomous Tau Pathology Development in Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Parkinson’s Disease-Linked LRRK2 Mutations Affect Different CNS Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation Mechanism of LRRK2 and Its Cellular Functions in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. dovepress.com [dovepress.com]
- 13. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
GNE-7915: A Powerful Tool for Interrogating LRRK2 Biology in Disease Models
Application Notes and Protocols for Researchers
GNE-7915 is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders.[1][2][3][4][5] Its favorable pharmacokinetic and pharmacodynamic properties make it an invaluable tool for elucidating the complex biology of LRRK2 in various disease models. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in foundational research applications.
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative data for this compound, facilitating its effective application in experimental design.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 | 9 nM | Human LRRK2 | [1][3][6] |
| Ki | 1 nM | Human LRRK2 | [3][6] |
| Kinase Selectivity | High | Panel of 187 kinases (only TTK >50% inhibition at 100 nM) | [3] |
| KinomeScan | High | Panel of 392 kinases (>65% displacement for LRRK2, TTK, and ALK at 0.1 µM) | [1] |
| Off-target Activity | Moderately potent 5-HT2B antagonist | In vitro functional assays | [1][6] |
Table 2: Pharmacokinetic Properties of this compound in Rodents
| Parameter | Value | Species | Route of Administration | Reference |
| Brain Penetration | Excellent | Rats | Not specified | [6] |
| Half-life | Long | Rats | Not specified | [6] |
| Oral Exposure | Good | Rats | Oral (p.o.) | [6] |
| Peak Concentration (Brain) | 1 hour post-injection | Mice | Subcutaneous (100 mg/kg) | [7] |
| Duration of LRRK2 Inhibition (Lung) | Up to 72 hours post-injection | Mice | Subcutaneous (100 mg/kg) | [7] |
Signaling Pathways and Experimental Workflows
Understanding the intricate signaling networks regulated by LRRK2 is crucial for designing and interpreting experiments. The following diagrams, generated using Graphviz (DOT language), illustrate key LRRK2 signaling pathways and a typical experimental workflow for studying LRRK2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GNE7915, LRRK2 inhibitor (CAS 1351761-44-8) | Abcam [abcam.com]
- 4. dovepress.com [dovepress.com]
- 5. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of GNE-7915 in High-Throughput Screening for LRRK2 Kinase Inhibitors
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease, leading to increased LRRK2 kinase activity. This has positioned LRRK2 as a key therapeutic target, and inhibitors like this compound are invaluable tools for research and drug discovery. High-throughput screening (HTS) assays are crucial for identifying novel LRRK2 inhibitors. This document provides an overview of the application of this compound in HTS campaigns and detailed protocols for relevant assays.
This compound: A Potent and Selective LRRK2 Inhibitor
This compound exhibits high potency against LRRK2 with a reported IC50 of 9 nM and a Ki of 1 nM in cell-free and cellular assays, respectively.[3] Its selectivity has been demonstrated through extensive kinase profiling. In a panel of 187 kinases, this compound at 0.1 µM only showed significant inhibition (>50%) of TTK.[1] Further screening against 392 kinases revealed that at 100 nM, this compound caused greater than 65% displacement of a competitive probe for only LRRK2, TTK, and ALK, underscoring its high selectivity.[1]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 9 nM | LRRK2 Kinase Assay | [1][3] |
| Ki | 1 nM | Biochemical Assay | [3] |
| Cellular IC50 | 9 nM | pLRRK2 Cellular Assay | [4] |
| Selectivity | >50% inhibition of 1/187 kinases at 100 nM | Invitrogen Kinase Profiling | [4] |
| Selectivity | >65% probe displacement for 3/392 kinases at 100 nM | DiscoverX KinomeScan | [1] |
Table 2: HTS Assay Performance for LRRK2
| Assay Type | Substrate | Z'-Factor | Reference |
| AlphaScreen | Moesin | 0.80 | |
| TR-FRET | LRRKtide | 0.75 | |
| RapidFire MS | LRRKtide | 0.79 - 0.87 |
Signaling Pathway
The LRRK2 signaling pathway is complex and not fully elucidated. However, it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and inflammation. LRRK2 can be activated by upstream signals and subsequently phosphorylates downstream substrates, such as Rab GTPases (e.g., Rab10). Pathogenic mutations like G2019S enhance its kinase activity.
Experimental Workflow for High-Throughput Screening
A typical HTS workflow for identifying LRRK2 inhibitors involves a primary screen of a large compound library, followed by dose-response confirmation and secondary assays to validate hits and characterize their mechanism of action. This compound is an ideal positive control for these screens due to its well-characterized potency and selectivity.
Experimental Protocols
The following are detailed protocols for key experiments used in the high-throughput screening of LRRK2 inhibitors, where this compound can be used as a reference compound.
LRRK2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (Biochemical)
This assay measures the phosphorylation of a fluorescently labeled peptide substrate by LRRK2.
Materials:
-
Recombinant LRRK2 (e.g., G2019S mutant)
-
LRRKtide substrate (fluorescein-labeled)
-
Anti-phospho-LRRKtide antibody (terbium-labeled)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (for positive control)
-
DMSO (for compound dilution)
-
384-well low-volume plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of test compounds and this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Preparation: Add 2 µL of diluted compound or control (DMSO for negative control, this compound for positive control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 4 µL of LRRK2 enzyme solution (e.g., 2X final concentration in assay buffer) to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 4 µL of a substrate/ATP mix (e.g., 2X final concentration of LRRKtide and ATP in assay buffer) to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature.
-
Detection: Add 10 µL of detection mix containing the terbium-labeled anti-phospho-LRRKtide antibody in a suitable buffer (e.g., TR-FRET dilution buffer).
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor). The TR-FRET signal is calculated as the ratio of the acceptor to donor emission.
Cellular LRRK2 Phosphorylation Assay (pSer935 TR-FRET)
This assay measures the phosphorylation of LRRK2 at Serine 935 in a cellular context.
Materials:
-
HEK293 cells stably expressing GFP-LRRK2 (WT or G2019S)
-
Cell culture medium
-
This compound
-
Lysis buffer
-
Anti-pSer935-LRRK2 antibody (terbium-labeled)
-
384-well cell culture plates
Protocol:
-
Cell Plating: Seed HEK293-GFP-LRRK2 cells into 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of test compounds or this compound for 1-2 hours.
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well.
-
Incubation: Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Antibody Addition: Add the terbium-labeled anti-pSer935-LRRK2 antibody to each well.
-
Incubation: Incubate for 2-4 hours at room temperature.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader. The FRET signal is generated between the terbium-labeled antibody and the GFP-tagged LRRK2.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that a compound directly binds to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Materials:
-
Cells expressing endogenous or over-expressed LRRK2
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-LRRK2 antibody
Protocol:
-
Compound Treatment: Treat cultured cells with the test compound or this compound at the desired concentration for 1-2 hours. A vehicle-treated control is essential.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant, determine the protein concentration, and prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-LRRK2 antibody to detect the amount of soluble LRRK2 at each temperature.
-
Data Analysis: Quantify the band intensities. A stabilizing compound like this compound will result in a shift of the melting curve to a higher temperature, indicating that more LRRK2 remains soluble at elevated temperatures.
Conclusion
This compound is a critical tool for researchers studying LRRK2 and for the discovery of novel therapeutic agents for Parkinson's disease. Its high potency and selectivity make it an excellent positive control for a variety of high-throughput screening assays. The protocols provided here offer robust methods for identifying and characterizing new LRRK2 inhibitors, with this compound serving as a benchmark for their performance. The use of both biochemical and cellular assays, along with target engagement studies like CETSA, provides a comprehensive approach to validate potential new drug candidates.
References
GNE-7915 Delivery Methods for Central Nervous System Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the delivery methods for the potent and brain-penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, GNE-7915, in the context of Central Nervous System (CNS) research. Detailed protocols for in vivo studies are provided to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacodynamics of this compound in relevant animal models of neurodegenerative diseases, such as Parkinson's Disease.
Introduction
This compound is a highly selective and potent inhibitor of LRRK2, a kinase implicated in the pathogenesis of both familial and sporadic Parkinson's Disease.[1][2] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of LRRK2 in the CNS and for assessing the therapeutic potential of LRRK2 inhibition.[1][2] This document outlines established methods for the preparation and administration of this compound for CNS-focused preclinical studies.
Data Presentation: In Vivo Pharmacokinetics of this compound
The following table summarizes the pharmacokinetic profile of this compound in mice following a single subcutaneous injection, demonstrating its effective brain penetration and sustained presence in both serum and brain tissue.
| Parameter | Serum | Brain |
| Administration Route | Subcutaneous (s.c.) | Subcutaneous (s.c.) |
| Dosage | 100 mg/kg | 100 mg/kg |
| Peak Concentration (Cmax) | 3980 ± 434 ng/mL (8.98 ± 0.98 µM) | 508 ± 58 ng/g |
| Time to Peak (Tmax) | 1 hour | 1 hour |
| Concentration at 24 hours | 356 ± 59 ng/mL (0.803 ± 0.13 µM) | 103 ± 7 ng/g |
Data extracted from a study in 14-month-old wild-type mice.[3][4]
Experimental Protocols
This compound Formulation for In Vivo Administration
This protocol describes the preparation of a this compound formulation suitable for intraperitoneal (i.p.), oral (p.o.), or subcutaneous (s.c.) administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water for injection (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, a 62 mg/mL stock solution can be prepared. Ensure the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
In a sterile microcentrifuge tube, combine the following in the specified order, ensuring complete mixing after each addition:
-
300 µL PEG300
-
50 µL of the this compound/DMSO stock solution
-
50 µL Tween 80
-
-
Slowly add 600 µL of sterile water (ddH2O) to the mixture while vortexing to bring the final volume to 1 mL.
-
The final concentration of this compound in this formulation will be 3.1 mg/mL. Adjust the initial stock concentration or volumes to achieve the desired final concentration for dosing.
-
It is recommended to prepare this formulation fresh on the day of use.[5] If precipitation occurs, gentle warming and sonication can be used to redissolve the compound.[5]
In Vivo Efficacy Study in a LRRK2 Mutant Mouse Model of Parkinson's Disease
This protocol outlines a long-term study to assess the efficacy of this compound in reducing α-synuclein pathology in a transgenic mouse model expressing a pathogenic LRRK2 mutation (e.g., LRRK2 R1441G).
Animal Model:
Treatment Regimen:
-
Drug: this compound, formulated as described in Protocol 1.
-
Control Group: Administer the vehicle solution (formulation without this compound) following the same regimen.
Outcome Measures:
-
Assessment of LRRK2 Kinase Activity Inhibition (Pharmacodynamics):
-
At the end of the treatment period, collect brain and lung tissues.
-
Prepare tissue lysates and perform Western blotting to measure the levels of phosphorylated Rab10 (pThr73-Rab10) and phosphorylated Rab12 (pSer106-Rab12), which are downstream markers of LRRK2 kinase activity.[4][6]
-
A significant reduction in the levels of pRab10 and pRab12 in the this compound treated group compared to the vehicle group indicates target engagement and inhibition of LRRK2 kinase activity.
-
-
Assessment of Therapeutic Efficacy (Reduction of α-synuclein Pathology):
-
From the brain tissue lysates, measure the levels of α-synuclein (αSyn) oligomers in the striatum using an appropriate immunoassay (e.g., ELISA).[4][6]
-
Perform Western blotting to determine the levels of phosphorylated α-synuclein at Serine 129 (pSer129-αSyn) in the cortex.[4][6]
-
A significant reduction in αSyn oligomers and pSer129-αSyn in the this compound treated mutant mice compared to the vehicle-treated mutant mice would indicate therapeutic efficacy.
-
Mandatory Visualizations
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Efficacy Study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GNE-7915 solubility issues and how to solve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of GNE-7915, a potent and selective LRRK2 inhibitor. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter challenges in dissolving this compound. This guide provides solutions to common solubility problems.
| Problem | Possible Cause | Recommended Solution |
| This compound is not dissolving in aqueous buffers. | This compound is known to be insoluble in water.[1] | It is not recommended to dissolve this compound directly in aqueous buffers. A stock solution should first be prepared in an appropriate organic solvent like DMSO. |
| Precipitation occurs when adding DMSO stock solution to an aqueous medium. | The final concentration of DMSO in the aqueous medium may be too low to maintain this compound solubility. "Moisture-absorbing DMSO reduces solubility."[2] | Ensure the final DMSO concentration is sufficient to keep this compound in solution. It is also crucial to use fresh, anhydrous DMSO as absorbed moisture can decrease solubility.[2] For in vivo studies, specific formulations with co-solvents are necessary. |
| Difficulty dissolving this compound powder in DMSO at room temperature. | This compound may require gentle heating to fully dissolve in DMSO. | Warming the solution can aid in dissolution.[1][3] Gentle vortexing or sonication can also be applied. |
| Inconsistent results in in vivo studies. | Improper formulation and delivery of the hydrophobic this compound can lead to poor bioavailability and inconsistent results. | A specific formulation using co-solvents like PEG300 and a surfactant like Tween80 is recommended for in vivo applications to ensure proper dispersion.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound in various solvents is summarized in the table below. Please note that solubility can vary between batches and with the purity of the compound and solvent.
| Solvent | Solubility | Reference |
| DMSO | Up to 88 mg/mL (198.46 mM) | [2] |
| DMSO | 50 mM (with warming) | [3] |
| DMSO | 22 mg/mL (49.61 mM) (with warming) | [1] |
| DMSO | ≥22.15 mg/mL | [4] |
| DMSO | 3 mg/mL | [5] |
| DMF | 3 mg/mL | [5] |
| Ethanol | Insoluble / 1 mg/mL | [1][4][5] |
| Water | Insoluble | [1][2][4] |
Q3: How should I prepare this compound for in vivo experiments?
A3: Due to its low aqueous solubility, a specific formulation is required for in vivo administration. A commonly used protocol involves preparing a stock solution in DMSO and then diluting it with a mixture of PEG300, Tween80, and water.[2] A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What should I do if I observe precipitation after preparing my this compound solution?
A4: If precipitation is observed, gentle warming and vortexing or sonication may help to redissolve the compound.[2] Ensure that you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[2] If the precipitation occurs after adding to an aqueous buffer, the final concentration of the organic solvent may be too low.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mM stock solution, add the appropriate volume of DMSO).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, warm the solution at 37°C for a short period and vortex again.[6]
-
Once fully dissolved, store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of a this compound Formulation for In Vivo Administration
This protocol is adapted from a formulation intended to deliver a final concentration of this compound for in vivo studies.[2] Adjustments may be necessary based on the desired final concentration and dosing volume.
Materials:
-
This compound stock solution in DMSO (e.g., 62 mg/mL)
-
PEG300
-
Tween80 (Polysorbate 80)
-
Sterile water for injection (ddH₂O)
-
Sterile tubes
Procedure (for 1 mL of working solution): [2]
-
In a sterile tube, add 300 µL of PEG300.
-
Add 50 µL of a 62 mg/mL clarified this compound stock solution in DMSO to the PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 600 µL of sterile water to bring the total volume to 1 mL.
-
Mix the final solution thoroughly. This formulation should be used immediately for optimal results.[2]
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: this compound solubilization workflow.
References
GNE-7915 stability in aqueous solutions for assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of GNE-7915 in aqueous solutions for assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO.[1][2] It is recommended to prepare stock solutions in 100% DMSO. For example, a stock solution of 10 mM can be prepared.[1] Some vendors suggest that warming and ultrasonic treatment may be necessary to fully dissolve the compound at higher concentrations.[1] It is advisable to use freshly opened, anhydrous DMSO, as moisture can reduce the solubility of this compound.[2]
Q2: How should I store this compound solid compound and stock solutions?
A2: Proper storage is crucial for maintaining the integrity of this compound. The solid powder should be stored at -20°C for long-term stability (up to 3 years).[1] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q3: Is this compound stable in aqueous assay buffers like PBS or cell culture media?
A3: this compound has very low solubility in water.[2] Direct dissolution in aqueous buffers is not recommended. While there is limited public data on the quantitative stability (e.g., half-life) of this compound in common aqueous assay buffers, the general recommendation from suppliers is to prepare fresh dilutions from a DMSO stock solution into your aqueous buffer immediately before use. Some published cell-based assays have involved incubating cells with this compound for 24 hours, suggesting it retains activity for at least this duration in cell culture conditions.[3][4] However, precipitation or degradation over time in aqueous solutions is a potential issue for hydrophobic compounds.
Q4: How can I prepare this compound working solutions for my in vitro assays?
A4: Due to its poor aqueous solubility, a serial dilution approach is recommended. First, prepare a high-concentration stock solution in DMSO. For the final working solution, dilute the DMSO stock into your aqueous assay buffer. It is critical to ensure that the final concentration of DMSO in your assay is low (typically ≤0.1%) to avoid solvent effects on your experimental system. For some applications, a co-solvent system may be necessary to maintain solubility. A commonly suggested formulation for in vivo studies, which can be adapted for in vitro use, involves a mixture of DMSO, PEG300, and Tween-80 in saline or water.[1][2] However, it is strongly advised to use such mixed-solvent working solutions immediately after preparation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | The aqueous solubility of this compound has been exceeded. The final concentration of the compound in the aqueous buffer is too high. | - Decrease the final concentration of this compound in your assay. - Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on your assay (typically keep below 0.5%). - Consider using a co-solvent system (e.g., with PEG300 and Tween-80), but always prepare this solution fresh. |
| Inconsistent or lower-than-expected activity in assays. | - this compound may have degraded in the aqueous working solution over the course of the experiment. - The compound may have precipitated out of solution, reducing the effective concentration. - The DMSO stock solution may have undergone freeze-thaw cycles. | - Prepare fresh working solutions of this compound for each experiment and use them immediately. - Visually inspect your working solutions for any signs of precipitation before adding to the assay. - Aliquot your DMSO stock solution upon first use to avoid repeated freeze-thaw cycles. |
| High background or off-target effects observed. | The concentration of DMSO in the assay is too high. | Ensure the final concentration of DMSO in your assay is as low as possible, ideally 0.1% or less. Include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments. |
Quantitative Data Summary
Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 443.40 g/mol | [1] |
| Solubility in DMSO | ≥ 22.15 mg/mL | [1] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Solid Storage | -20°C for up to 3 years | [1] |
| DMSO Stock Solution Storage | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term or -80°C for long-term storage.
Protocol 2: Preparation of Aqueous Working Solution (for immediate use)
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in your chosen aqueous assay buffer (e.g., PBS, cell culture medium) to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the working solution is compatible with your assay (e.g., ≤0.1%).
-
Vortex gently to mix.
-
Use the freshly prepared working solution immediately in your assay.
Protocol 3: Experimental Workflow to Empirically Test this compound Stability in a Specific Aqueous Buffer
This protocol allows you to assess the stability of this compound in your specific assay buffer over a relevant time course.
-
Prepare a fresh working solution of this compound in your aqueous buffer of choice at the highest concentration you plan to use in your experiments.
-
Divide the solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the aliquots under the same conditions as your planned experiment (e.g., temperature, light exposure).
-
At each time point , take an aliquot and use it in your established bioassay (e.g., a kinase activity assay or a cell-based assay measuring a downstream effect).
-
Compare the activity of this compound from the different time points. A significant decrease in activity over time would indicate instability in your specific buffer under your experimental conditions.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
GNE-7915 Technical Support Center: Managing 5-HT2B Antagonist Effects in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GNE-7915, a potent LRRK2 inhibitor. A key focus of this resource is to address the known off-target antagonist effects of this compound on the 5-HT2B receptor and to provide strategies for managing these effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent, selective, and brain-penetrable small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Its primary mechanism of action is the inhibition of LRRK2 kinase activity.[1][4]
Q2: What are the known off-target effects of this compound?
A2: The most well-characterized off-target effect of this compound is its antagonist activity at the serotonin 2B receptor (5-HT2B).[1][2] It is described as a moderately potent 5-HT2B antagonist.[1][2]
Q3: How potent is this compound as a LRRK2 inhibitor and a 5-HT2B antagonist?
A3: this compound is a highly potent LRRK2 inhibitor. Its 5-HT2B antagonist activity is considered moderate. The available quantitative data is summarized in the table below.
Data Presentation: Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
| LRRK2 | IC50 | 9 nM | [2][4] |
| LRRK2 | Ki | 1 nM | [1] |
| 5-HT2B | % Inhibition | >70% at 10 µM | [2] |
Troubleshooting Guide: Managing 5-HT2B Antagonist Effects
Problem: My experimental results with this compound are inconsistent with other LRRK2 inhibitors or difficult to interpret.
-
Possible Cause: The observed phenotype may be partially or wholly due to the off-target antagonism of the 5-HT2B receptor by this compound. The 5-HT2B receptor is involved in various physiological processes, and its inhibition can lead to unexpected biological responses.
-
Troubleshooting Steps:
-
Confirm On-Target LRRK2 Inhibition:
-
Perform a dose-response experiment with this compound and assess the phosphorylation of a known LRRK2 substrate (e.g., Rab10) to confirm LRRK2 inhibition at the concentrations used in your primary assay.
-
-
Employ a Selective 5-HT2B Antagonist as a Control:
-
Rationale: To determine if the observed effect is mediated by 5-HT2B, use a highly selective 5-HT2B antagonist that does not inhibit LRRK2. If the selective 5-HT2B antagonist replicates the effect of this compound, it strongly suggests the involvement of the 5-HT2B receptor.
-
Recommended Control Compound: Consider using a well-characterized and selective 5-HT2B antagonist such as SB204741.
-
Experimental Design:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Selective 5-HT2B antagonist
-
Group 4 (Optional): this compound + Selective 5-HT2B antagonist
-
-
-
Use a Structurally Unrelated LRRK2 Inhibitor with a Different Off-Target Profile:
-
Rationale: Comparing the effects of this compound with another potent and selective LRRK2 inhibitor that does not have significant 5-HT2B antagonist activity can help dissect on-target versus off-target effects. If both inhibitors produce the same phenotype, it is more likely to be an on-target LRRK2-mediated effect.
-
Recommended Control Compound: Research other well-validated LRRK2 inhibitors with published selectivity profiles.
-
-
Utilize a Cell Line or Animal Model Lacking 5-HT2B Receptors:
-
Rationale: If available, using a 5-HT2B knockout cell line or animal model can provide the most definitive evidence. If the effect of this compound is absent in the knockout system, it confirms the involvement of the 5-HT2B receptor.
-
-
Key Experimental Protocols
Protocol 1: In Vitro 5-HT2B Receptor Functional Assay (IP1 Accumulation)
This protocol is a general guideline for assessing the antagonist activity of a compound at the 5-HT2B receptor by measuring the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2B receptor
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
5-HT (Serotonin) solution (agonist)
-
This compound and other test compounds
-
IP-One HTRF assay kit (or equivalent)
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Culture the 5-HT2B expressing cells according to standard protocols.
-
Cell Plating: Seed the cells into a 96-well or 384-well white plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer. Also, prepare a stock solution of 5-HT.
-
Antagonist Treatment: Add the diluted this compound or control antagonist to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add 5-HT at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control wells.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.
-
Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's instructions.
-
Measurement: Read the plate on an HTRF-compatible reader and calculate the ratio of the emission signals.
-
Data Analysis: Plot the HTRF ratio against the concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound's dual activity on LRRK2 and 5-HT2B.
Caption: Simplified 5-HT2B receptor signaling pathway.
Caption: Workflow for troubleshooting this compound's off-target effects.
References
GNE-7915 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-7915, a potent and selective LRRK2 inhibitor. Our goal is to help you achieve consistent and reliable results in your experiments by addressing common sources of variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our experimental replicates when using this compound. What are the common causes?
Variability in experiments with this compound can stem from several factors, primarily related to compound handling, experimental setup, and potential biological complexities. Key areas to investigate include:
-
Compound Solubility and Stability: this compound has specific solubility characteristics. Improper dissolution or storage can lead to inconsistent concentrations in your assays.
-
Cell Culture Conditions: Factors like cell line authenticity, passage number, confluency, and serum batch can influence cellular response to LRRK2 inhibition.
-
Assay-Specific Parameters: The choice of assay, incubation times, substrate concentrations, and detection methods can all contribute to variability.
-
Off-Target Effects: At higher concentrations (≥ 3 μM), this compound may exhibit off-target effects, such as inhibition of TNFα and CXCL10, which could confound results.[1]
-
On-Target Toxicity: In some preclinical models, particularly in non-human primates, on-target effects of LRRK2 inhibition, such as the accumulation of lamellar bodies in the lungs, have been observed.[2][3][4] While not typically observed in rodents, it's a factor to consider in the context of your experimental system.[4]
Q2: What is the recommended procedure for preparing this compound stock solutions to ensure consistency?
Proper preparation of this compound stock solutions is critical for reproducible results. Due to its hydrophobic nature, careful attention to the choice of solvent and dissolution technique is necessary.
-
Primary Stock Solution: this compound is soluble in DMSO.[5][6] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[7] Prepare a high-concentration primary stock (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] For complete dissolution, warming and sonication may be beneficial.[8]
-
Working Solutions: For cell-based assays, dilute the DMSO stock solution in your cell culture medium immediately before use. It is crucial to ensure that the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 are often required.[7][8]
Q3: How can we confirm that this compound is engaging its target, LRRK2, in our cellular model?
Target engagement can be assessed by measuring the inhibition of LRRK2 kinase activity. A common and reliable method is to measure the phosphorylation of LRRK2 at autophosphorylation sites (e.g., Ser1292) or the phosphorylation of a downstream LRRK2 substrate, such as Rab10 at Thr73.
A western blot or a proximity ligation assay (PLA) can be used to detect changes in the phosphorylation status of these proteins in response to this compound treatment. A dose-dependent decrease in the phosphorylation signal would indicate successful target engagement.
Q4: We are still seeing inconsistent results after optimizing our compound handling and cell culture techniques. What other experimental parameters should we consider?
If variability persists, a systematic review of your entire experimental workflow is recommended. The following flowchart outlines a logical troubleshooting process:
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: this compound Potency
| Parameter | Value | Notes |
| IC₅₀ | 9 nM | In cell-free LRRK2 kinase assays.[7][8][9] |
| Kᵢ | 1 nM | In cell-free LRRK2 kinase assays.[7] |
| IC₅₀ (in vivo) | 20 nM | Inhibition of LRRK2 Ser1292 autophosphorylation in BAC transgenic mice expressing human LRRK2 G2019S.[5] |
Table 2: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | ≥ 22 mg/mL (49.61 mM) | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[7] Some sources report up to 100 mg/mL with sonication.[8] |
| Ethanol | 1 mg/mL | |
| Water | Insoluble |
Experimental Protocols
Protocol 1: LRRK2 Target Engagement Assay in Cultured Cells
This protocol describes a method to assess this compound target engagement by measuring the phosphorylation of LRRK2 at Ser1292 via Western blotting.
Materials:
-
Cell line of interest (e.g., HEK293T overexpressing LRRK2, or a cell line endogenously expressing LRRK2)
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-LRRK2 (S1292), anti-total LRRK2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Replace the existing medium with the this compound containing medium and incubate for the desired time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-LRRK2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total LRRK2 antibody to confirm equal protein loading.
Signaling Pathway and Workflow Diagrams
LRRK2 Signaling Pathway Inhibition by this compound
Mutations in LRRK2 can lead to its hyperactivation, a key event in the pathogenesis of Parkinson's disease. This compound acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of LRRK2 and preventing the phosphorylation of its downstream substrates, such as Rab GTPases.
References
- 1. apexbt.com [apexbt.com]
- 2. dovepress.com [dovepress.com]
- 3. drughunter.com [drughunter.com]
- 4. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
Validation & Comparative
GNE-7915 vs. LRRK2-IN-1: A Comparative Guide for In Vitro LRRK2 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two widely used small molecule inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2): GNE-7915 and LRRK2-IN-1. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making its kinase activity a key therapeutic target. Understanding the nuances of these inhibitors is crucial for designing and interpreting in vitro studies aimed at elucidating LRRK2 function and developing novel therapeutics.
Executive Summary
Both this compound and LRRK2-IN-1 are potent, ATP-competitive, Type I inhibitors of LRRK2, effectively targeting both wild-type and mutant forms of the enzyme. This compound, developed by Genentech, is noted for its high selectivity and brain-penetrant properties. LRRK2-IN-1 is also a potent and selective inhibitor that has been extensively characterized in numerous studies. This guide presents a detailed comparison of their in vitro performance, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and LRRK2-IN-1 based on various in vitro assays.
Table 1: Potency against LRRK2
| Compound | Assay Type | LRRK2 Variant | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | Cell-free kinase assay | Not Specified | 9 | 1 | [1][2][3][4] |
| LRRK2-IN-1 | Cell-free kinase assay | Wild-Type (WT) | 13 | - | [5][6][7][8] |
| Cell-free kinase assay | G2019S Mutant | 6 | - | [5][6][7][8] |
Table 2: Kinase Selectivity Profile
| Compound | Screening Method | Number of Kinases Screened | Key Off-Targets (>50% inhibition at specified concentration) | Reference(s) |
| This compound | Invitrogen Kinase Profiling (0.1 µM) | 187 | TTK | [9] |
| DiscoverX KinomeScan (0.1 µM) | 392 | TTK, ALK | [9] | |
| LRRK2-IN-1 | Biochemical Assays (>1 µM) | Not specified | DCLK2 (IC50 = 45 nM), MAPK7 (EC50 = 160 nM) | [5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of findings.
LRRK2 In Vitro Kinase Activity Assay (Radiometric)
This protocol measures the transfer of radiolabeled phosphate from ATP to a substrate by LRRK2.
Materials:
-
Recombinant LRRK2 (WT or mutant)
-
Myelin Basic Protein (MBP) or LRRKtide/Nictide peptide substrate
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.1 mg/ml BSA, 50 µM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
This compound or LRRK2-IN-1 dissolved in DMSO
-
P81 phosphocellulose paper
-
50 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the LRRK2 enzyme and the inhibitor (this compound or LRRK2-IN-1) at various concentrations in kinase assay buffer.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate (MBP or peptide), unlabeled ATP, and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively in 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of the inhibitors to reduce the phosphorylation of LRRK2 at key regulatory sites (e.g., Ser935) in a cellular context.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)
-
This compound or LRRK2-IN-1
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-pLRRK2 (e.g., pSer935), anti-total LRRK2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or LRRK2-IN-1 for a specified time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.
Mandatory Visualizations
LRRK2 Signaling Pathways
The following diagrams illustrate key signaling pathways involving LRRK2 that are relevant for in vitro studies.
Caption: Overview of LRRK2 signaling, a target for this compound and LRRK2-IN-1.
Experimental Workflow: Cellular pLRRK2 Assay
The diagram below outlines the typical workflow for assessing the cellular activity of LRRK2 inhibitors.
Caption: Workflow for cellular pLRRK2 assessment using Western blotting.
Conclusion
Both this compound and LRRK2-IN-1 are valuable tools for the in vitro investigation of LRRK2 biology. This compound offers excellent potency and a well-defined selectivity profile, making it a strong candidate for studies requiring high specificity. LRRK2-IN-1 is also a potent inhibitor that has been extensively used and characterized, providing a wealth of comparative data in the literature. The choice between these two inhibitors will depend on the specific requirements of the experimental design, including the desired level of selectivity and the cellular system being used. This guide provides the necessary data and protocols to make an informed decision and to design robust and reproducible in vitro experiments targeting LRRK2.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Leucine-rich repeat kinase 2 regulates autophagy through a calcium-dependent pathway involving NAADP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | “LRRK2: Autophagy and Lysosomal Activity” [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 7. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. A Link between Autophagy and the Pathophysiology of LRRK2 in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of LRRK2 Inhibitors: GNE-7915 and GNE-0877
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent, brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, GNE-7915 and GNE-0877 (also known as DNL201). Both small molecules have been investigated as potential therapeutic agents for Parkinson's disease, with GNE-0877 representing a further development of this compound, exhibiting enhanced brain penetration and cellular potency. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their performance.
Data Presentation: In Vivo Efficacy and Target Engagement
The following tables summarize the key in vivo efficacy and target engagement data for this compound and GNE-0877. Due to the absence of direct head-to-head comparative studies in the public domain, data is presented from individual studies.
Table 1: this compound In Vivo Efficacy Data
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Dopamine Release | R1441G LRRK2 Transgenic Mice | 1 µM this compound (in vitro brain slice application) | Enhanced dopamine release and synaptic vesicle replenishment/recycling. | [1][2][3] |
| α-Synuclein Oligomers | LRRK2 R1441G Mutant Mice | 100 mg/kg this compound (subcutaneous, twice weekly for 18 weeks) | Significantly reduced accumulation of α-synuclein oligomers in the striatum. | [4] |
| LRRK2 Kinase Activity | LRRK2 R1441G Mutant Mice | 100 mg/kg this compound (single subcutaneous injection) | Significantly inhibited LRRK2 kinase activity in the lung. | [4][5] |
| Mitochondrial DNA Damage | Cellular model with LRRK2 G2019S mutant protein | This compound treatment | Prevented or restored mitochondrial DNA damage to normal levels. |
Table 2: GNE-0877 (DNL201) In Vivo Efficacy and Target Engagement Data
| Parameter | Species/Model | Treatment | Key Findings | Reference |
| LRRK2 Kinase Activity | BAC Transgenic Mice (human LRRK2 G2019S) | ~50 mg/kg GNE-0877 (intraperitoneal) | Inhibited in vivo LRRK2 Ser1292 autophosphorylation. | [6] |
| Lysosomal Function | Primary Mouse Astrocytes | DNL201 treatment | Demonstrated improved lysosomal function. | [7][8][9] |
| LRRK2 Pathway Engagement (pS935 LRRK2 & pRAB10) | Parkinson's Disease Patients | Low and high doses of DNL201 (28 days) | >50% inhibition of pS935 LRRK2 and pRAB10 in blood. | [10] |
| Lysosomal Biomarker (BMP) | Parkinson's Disease Patients | Low and high doses of DNL201 (28 days) | 20% and 60% improvement in urinary BMP at low and high doses, respectively. | [10] |
Experimental Protocols
This compound: Assessment of Dopamine Release in LRRK2 R1441G Transgenic Mice
-
Animal Model: Brain slices from BAC transgenic mice expressing the human LRRK2 R1441G mutation.
-
Methodology: Fast-scan cyclic voltammetry was employed to measure dopamine release in the dorsal striatum of the brain slices.
-
Treatment: Brain slices were incubated with 1 µM of this compound for 2 hours.
-
Endpoint Measurement: The primary endpoints were the amount of dopamine released upon electrical stimulation and the rate of dopamine reuptake, which reflects synaptic vesicle mobilization and recycling.[1][2][3]
GNE-0877 (DNL201): Phase 1b Study in Parkinson's Disease Patients
-
Study Design: A multicenter, double-blind, placebo-controlled Phase 1b clinical trial.
-
Participants: 28 patients with Parkinson's disease, including both LRRK2 mutation carriers and non-carriers.
-
Treatment Regimen: Patients received either a low or high dose of DNL201 or a placebo for 28 days.
-
Endpoint Measurements:
-
Target Engagement: Inhibition of phosphorylated LRRK2 at serine 935 (pS935 LRRK2) and phosphorylated Rab10 (pRAB10) in blood samples.
-
Biomarker Modulation: Changes in the levels of the lysosomal biomarker bis(monoacylglycerol)phosphate (BMP) in urine.
-
Safety and Tolerability: Monitoring of adverse events throughout the study.
-
Mandatory Visualization
Caption: LRRK2 signaling pathway and points of intervention by this compound and GNE-0877.
Caption: General experimental workflow for in vivo efficacy studies of LRRK2 inhibitors.
References
- 1. Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Targeting LRRK2 in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of LRRK2 Kinase Inhibitors: GNE-7915 and PF-06447475
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent, brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors: GNE-7915 and PF-06447475. The information presented is collated from various preclinical studies to facilitate an objective evaluation for research and drug development purposes.
Overview and Mechanism of Action
Both this compound and PF-06447475 are potent and selective inhibitors of LRRK2, a key therapeutic target in Parkinson's disease.[1] The G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity, making LRRK2 inhibitors a promising therapeutic strategy.[2] this compound is classified as a Type I kinase inhibitor, binding to the active conformation of the LRRK2 kinase domain.[3] PF-06447475 also acts as a potent LRRK2 kinase inhibitor, demonstrating efficacy in preclinical models of Parkinson's disease.[4]
Below is a diagram illustrating the central role of LRRK2 in cellular pathways and the point of intervention for these inhibitors.
References
- 1. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
A Head-to-Head Comparison of LRRK2 Inhibitors: GNE-7915 vs. GSK2578215A in Brain Penetrance and Activity
For researchers, scientists, and drug development professionals, the pursuit of effective, brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors is a critical frontier in the development of potential therapeutics for Parkinson's disease. This guide provides a detailed, data-driven comparison of two notable LRRK2 inhibitors, GNE-7915 and GSK2578215A, with a focus on their brain penetrance and kinase inhibitory activity.
This comparative analysis synthesizes available preclinical data to offer an objective overview of these two compounds. While both molecules exhibit potent in vitro inhibition of LRRK2, their profiles diverge significantly in their ability to engage the target within the central nervous system.
At a Glance: Key Performance Indicators
| Parameter | This compound | GSK2578215A |
| LRRK2 IC50 | 9 nM[1] | 10.1 nM (WT), 8.9 nM (G2019S)[2] |
| LRRK2 Ki | 1 nM[3] | Not Reported |
| Brain Penetrance | Yes[4][5] | Yes (High Exposure)[2] |
| In Vivo Brain Activity | Demonstrated inhibition of pLRRK2 in the brain[5] | Failed to inhibit LRRK2 phosphorylation in the brain[6] |
| Unbound CSF/Plasma Ratio (rat) | 0.6[7] | Not Reported |
In Vitro LRRK2 Inhibitory Activity
Both this compound and GSK2578215A demonstrate high potency against the LRRK2 kinase in biochemical assays.
This compound is a highly potent inhibitor of LRRK2 with a reported IC50 of 9 nM and a Ki of 1 nM[1][3].
GSK2578215A also shows potent inhibition of both wild-type (WT) LRRK2 and the common G2019S mutant, with IC50 values of 10.1 nM and 8.9 nM, respectively[2].
Brain Penetrance and In Vivo Activity: A Tale of Two Compounds
The defining difference between this compound and GSK2578215A lies in their demonstrated ability to not only enter the brain but also to engage and inhibit LRRK2 in a living system.
This compound: A Brain-Penetrant and Active Inhibitor
This compound has been consistently described as a brain-penetrable LRRK2 inhibitor[4][5]. In vivo studies in mice have provided robust evidence of its ability to cross the blood-brain barrier and exert its inhibitory effect on LRRK2. Following subcutaneous injection in mice, this compound was detected in both serum and brain, and it led to a significant, concentration-dependent reduction in the phosphorylation of LRRK2 in the brain of transgenic mice expressing the human LRRK2 G2019S mutant[3][5]. A reported cerebrospinal fluid (CSF) to plasma unbound concentration ratio of 0.6 in rats further supports its ability to effectively penetrate the central nervous system[7].
GSK2578215A: Brain Penetrant but Inactive In Vivo
GSK2578215A is also reported to be brain penetrant, with studies showing high exposure in the brain[2]. However, in a key in vivo study in mice, intraperitoneal administration of GSK2578215A failed to inhibit the phosphorylation of LRRK2 at Ser910 and Ser935 in the brain, despite successfully inhibiting the kinase in peripheral tissues such as the spleen and kidney[6]. This suggests that while the compound can cross the blood-brain barrier, it may be subject to efflux mechanisms or other factors that prevent it from reaching a sufficient unbound concentration to effectively inhibit LRRK2 in the brain parenchyma.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
LRRK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general framework for assessing the in vitro potency of LRRK2 inhibitors.
Materials:
-
LRRK2 enzyme (recombinant)
-
LRRKtide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound, GSK2578215A) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).
-
Add 2 µL of LRRK2 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final concentrations of substrate and ATP should be optimized for the specific LRRK2 construct being used.
-
Incubate the plate at room temperature for a defined period (e.g., 120 minutes)[8].
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Brain Penetrance and Activity Study in Mice
This protocol outlines a general procedure for evaluating the brain penetrance and in vivo efficacy of LRRK2 inhibitors.
Animal Models:
-
Wild-type mice or transgenic mice expressing human LRRK2 (e.g., G2019S mutant).
Procedure:
-
Compound Administration: Administer the test compound (this compound or GSK2578215A) to the mice via a specific route (e.g., intraperitoneal or oral gavage) at various doses[5][9]. A vehicle control group should be included.
-
Sample Collection: At predetermined time points after dosing, collect blood samples (for plasma) and brain tissue.
-
Bioanalysis:
-
Extract the test compound from plasma and brain homogenates.
-
Quantify the concentration of the compound in each sample using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the brain-to-plasma concentration ratio. For a more accurate assessment of brain penetrance, determine the unbound concentrations in brain and plasma to calculate the unbound brain-to-plasma ratio (Kp,uu).
-
-
Pharmacodynamic Analysis (Target Engagement):
-
Prepare protein lysates from the brain and peripheral tissues (e.g., kidney, spleen).
-
Perform Western blot analysis using antibodies specific for phosphorylated LRRK2 (e.g., pSer935) and total LRRK2.
-
Quantify the levels of pLRRK2 relative to total LRRK2 to determine the extent of target inhibition at different doses and time points.
-
Conclusion
Both this compound and GSK2578215A are potent inhibitors of LRRK2 in vitro. However, the available preclinical data clearly distinguishes this compound as a more promising candidate for CNS applications due to its demonstrated ability to effectively penetrate the brain and inhibit LRRK2 in vivo. In contrast, while GSK2578215A shows good brain exposure, its lack of in vivo efficacy in the brain suggests it may be a substrate for active efflux transporters at the blood-brain barrier. These findings underscore the critical importance of integrating in vivo pharmacokinetic and pharmacodynamic studies early in the drug discovery process to identify LRRK2 inhibitors with the potential for therapeutic impact in neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK2578215A | LRRK2 | Tocris Bioscience [tocris.com]
- 3. Development of a Sensitive Assay to Correlate LRRK2 Kinase Activity and Conformational State | Parkinson's Disease [michaeljfox.org]
- 4. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK2578215A | Mitophagy | Autophagy | LRRK2 | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.de [promega.de]
- 9. Brain Penetrant LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating GNE-7915's selectivity against other kinases
GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research.[1][2] Its efficacy is intrinsically linked to its high selectivity for LRRK2 over other kinases, minimizing off-target effects. This guide provides a comprehensive comparison of this compound's performance against other kinases, supported by quantitative data and detailed experimental protocols.
Quantitative Selectivity Profile
The selectivity of this compound has been rigorously evaluated across large panels of kinases using various assay formats. The data consistently demonstrates a superior selectivity profile for LRRK2.
Biochemical and Cellular Potency
This compound exhibits low nanomolar potency against LRRK2 in both biochemical and cellular assays.
| Target | Assay Type | Value |
| LRRK2 | Biochemical IC50 | 9 nM[1][2][3] |
| LRRK2 | Biochemical Ki | 1 nM[1][4] |
| LRRK2 | Cellular IC50 (HEK293 cells) | 9 nM[1] |
| LRRK2 G2019S | In vivo IC50 (BAC transgenic mice) | 20 nM[5] |
Broad Kinase Panel Screening
To assess its selectivity, this compound was screened against extensive kinase panels. The results highlight its minimal interaction with other kinases at concentrations significantly higher than its LRRK2 inhibitory constant.
Invitrogen Kinase Profiling (187 Kinases) [2][3][4]
| Kinase | % Inhibition at 0.1 µM this compound |
| TTK | > 50% |
| Other 186 kinases | < 50% |
DiscoverX KinomeScan (392 Unique Kinases) [3][6]
This competitive binding assay measured the displacement of a probe from various kinases by this compound.
| Kinase | % Probe Displacement at 0.1 µM this compound |
| LRRK2 | > 65% |
| TTK | > 65% |
| ALK | > 65% |
| 7 other kinases | > 50% |
Additional Off-Target Assessment
Further profiling identified a moderate interaction with the serotonin receptor 5-HT2B.
| Target | Assay | % Inhibition | Concentration |
| 5-HT2B | Cerep Receptor Profiling | > 70% | 10 µM[3][7] |
Signaling Pathway and Inhibition
LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity, implicated in various cellular processes including autophagy and mitochondrial function.[8] Pathogenic mutations, such as G2019S, can lead to hyperactive kinase activity.[9] this compound acts as a Type I kinase inhibitor, binding to the ATP-binding site of the LRRK2 kinase domain in its active conformation, thereby blocking its phosphotransferase activity.[10]
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The validation of this compound's selectivity relies on robust and standardized experimental procedures. Below are detailed methodologies for key assays.
Kinase Selectivity Profiling (Competitive Binding Assay)
This protocol outlines a typical workflow for assessing inhibitor selectivity, such as the DiscoverX KinomeScan assay.
Caption: Experimental workflow for kinase selectivity profiling.
Methodology:
-
Kinase Immobilization: A library of human kinases is tagged (e.g., with a unique DNA identifier) and immobilized on a solid support (e.g., beads).
-
Competitive Binding: The test compound (this compound) is incubated with the immobilized kinase library in the presence of a known, affinity-tagged probe that binds to the active site of the kinases.
-
Equilibration: The mixture is incubated to allow the binding reactions to reach equilibrium. This compound will compete with the probe for binding to the kinase active sites.
-
Washing: Unbound probe and test compound are washed away.
-
Quantification: The amount of affinity-tagged probe remaining bound to each kinase is quantified. For DNA-tagged kinases, this is often accomplished using quantitative PCR (qPCR).
-
Data Analysis: The amount of probe bound in the presence of this compound is compared to a vehicle control (e.g., DMSO). A reduction in the probe signal indicates that this compound has displaced the probe by binding to the kinase. The results are expressed as percent displacement or percent inhibition.
Cellular LRRK2 Target Engagement Assay (Proximity Ligation Assay)
This assay measures the autophosphorylation of LRRK2 within a cellular context to determine inhibitor potency.
Methodology:
-
Cell Culture and Treatment: Human cell lines (e.g., HEK293) expressing the target LRRK2 (often a pathogenic mutant like G2019S) are cultured. The cells are then treated with a dose range of this compound or vehicle control for a specified time (e.g., 24 hours).[11][12]
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized using a detergent like Triton X-100 to allow antibody access.[11][12]
-
Primary Antibody Incubation: Two primary antibodies from different species are added. One antibody recognizes the LRRK2 protein itself, and the second recognizes a specific autophosphorylation site (e.g., pS1292).[11][12]
-
PLA Probe Incubation: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are added. These probes bind to the primary antibodies.[12]
-
Ligation and Amplification: If the two primary antibodies are in close proximity (indicating an autophosphorylated LRRK2 molecule), the attached DNA strands are ligated to form a circular template. This template is then amplified via rolling circle amplification.[11]
-
Detection: The amplified DNA is detected using fluorescently labeled probes, resulting in a fluorescent spot for each detected protein-protein interaction.
-
Imaging and Analysis: The cells are imaged using fluorescence microscopy, and the number of fluorescent spots per cell is quantified. A dose-dependent decrease in spots indicates inhibition of LRRK2 autophosphorylation. The IC50 value can then be calculated from the resulting dose-response curve.[11][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe GNE7915 | Chemical Probes Portal [chemicalprobes.org]
- 8. Activation Mechanism of LRRK2 and Its Cellular Functions in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]
- 12. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of GNE-7915 Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of GNE-7915, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The data presented herein offers a comparative analysis of this compound's performance in various cellular contexts, supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Introduction to this compound
This compound is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[1] With a biochemical half-maximal inhibitory concentration (IC50) of 9 nM and a binding affinity (Ki) of 1 nM, it serves as a critical tool for investigating the physiological and pathological roles of LRRK2.[2][3] This guide focuses on the cross-validation of its effects in different cell lines, providing a comparative dataset for researchers in the field of neurodegenerative diseases, particularly Parkinson's disease, where LRRK2 is a key therapeutic target.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the quantitative data on this compound's potency and selectivity.
Table 1: In Vitro and Cellular Potency of this compound against LRRK2
| Assay Type | Cell Line/System | Target | IC50 / Ki | Reference |
| Biochemical Kinase Assay | Cell-free | LRRK2 | IC50: 9 nM | [2][3] |
| Biochemical Binding Assay | Cell-free | LRRK2 | Ki: 1 nM | [2] |
| LRRK2 Autophosphorylation | HEK293 cells | pS1292-LRRK2 | IC50: 9 nM | [2] |
| α-Synuclein Phosphorylation | SH-SY5Y cells | pS129-α-Synuclein | Dose-dependent reduction | |
| Rab10 Phosphorylation | Mouse Lung Tissue | pT73-Rab10 | Significant inhibition | [4] |
Table 2: Kinase Selectivity Profile of this compound
Data from a kinase panel screen of 392 kinases at a concentration of 0.1 µM.
| Kinase | % Probe Displacement | Note | Reference |
| LRRK2 | >65% | Primary Target | [5] |
| TTK | >65% | Off-target | [5] |
| ALK | >65% | Off-target | [5] |
| 10 other kinases | >50% | [5] |
In a separate screen of 187 kinases at 0.1 µM, only TTK showed greater than 50% inhibition.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. LRRK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies LRRK2 kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Materials: Recombinant LRRK2 enzyme, LRRK2 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), ATP, substrate (e.g., LRRKtide peptide), this compound, ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor or DMSO (vehicle control).
-
Add 2 µl of LRRK2 enzyme solution.
-
Add 2 µl of a mix of the LRRK2 substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 120 minutes).
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular LRRK2 Autophosphorylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit the autophosphorylation of LRRK2 at Serine 1292 in a cellular context.
-
Cell Culture and Treatment:
-
Culture HEK293 cells in appropriate media.
-
Treat cells with varying concentrations of this compound or DMSO for a specified duration (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated LRRK2 (pS1292).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total LRRK2 as a loading control.
-
Quantify band intensities and normalize the pS1292-LRRK2 signal to the total LRRK2 signal.
-
3. Rab10 Phosphorylation Assay (Quantitative Immunoblotting)
This assay measures the inhibition of LRRK2-mediated phosphorylation of its substrate, Rab10, at Threonine 73.
-
Sample Preparation: Prepare cell or tissue lysates as described in the autophosphorylation assay protocol.
-
Immunoblotting:
-
Perform SDS-PAGE and protein transfer as described above.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rab10 (pT73).
-
Following signal detection, strip the membrane and re-probe with an antibody for total Rab10.
-
Quantify band intensities and calculate the ratio of pT73-Rab10 to total Rab10 to determine the extent of inhibition.
-
Mandatory Visualizations
LRRK2 Signaling Pathway
The following diagram illustrates the central role of LRRK2 in cellular signaling pathways and the point of intervention for this compound. LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its activation can be triggered by factors such as oxidative stress and lysosomal dysfunction. Activated LRRK2 phosphorylates a subset of Rab GTPases, including Rab10, which in turn affects vesicular trafficking, autophagy, and mitochondrial homeostasis. Pathogenic mutations in LRRK2 often lead to hyperactivation of its kinase domain, contributing to neurodegeneration. This compound acts by directly inhibiting this kinase activity.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cellular LRRK2 Inhibition Assay
This diagram outlines the key steps involved in a typical cell-based assay to evaluate the efficacy of this compound.
Caption: Workflow for assessing this compound's inhibitory effect in cell lines.
Conclusion
This compound demonstrates high potency and selectivity for LRRK2 in both biochemical and cellular assays. The data compiled in this guide provides a cross-validation of its effects, highlighting its utility as a research tool for dissecting the LRRK2 signaling pathway. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings in their own cell line models of interest. The consistent inhibitory action of this compound on LRRK2 and its downstream substrates across different experimental systems underscores its value in the ongoing efforts to develop therapeutic strategies for LRRK2-associated neurodegenerative diseases.
References
- 1. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]
- 2. dovepress.com [dovepress.com]
- 3. In vitro LRRK2 autophosphorylation [protocols.io]
- 4. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of GNE-7915 and Ponatinib as LRRK2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target, particularly for Parkinson's disease, due to the discovery that mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease.[1][2] These mutations often lead to increased kinase activity, making the development of potent and selective LRRK2 inhibitors a primary goal for therapeutic intervention.[3][4][5]
This guide provides a comparative analysis of two notable LRRK2 inhibitors: GNE-7915 and ponatinib. This compound is a highly selective, brain-penetrant inhibitor developed specifically for LRRK2 research.[6][7][8] Ponatinib is a clinically approved multi-kinase inhibitor for certain types of leukemia that also demonstrates activity against LRRK2.[9][10] Their comparison highlights critical differences in potency, selectivity, and mechanism of action, providing researchers with the necessary data to select the appropriate tool for their experimental needs.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and ponatinib, based on published experimental data.
| Parameter | This compound | Ponatinib | References |
| Primary Target(s) | LRRK2 | BCR-ABL, VEGFR, FGFR, PDGFR, SRC, KIT, FLT3, LRRK2 | [6],[10],[11] |
| Inhibitor Type | Type I | Type II | [9],[12] |
| LRRK2 IC50 (in vitro) | 9 nM (WT) | 100 nM (WT), 400 nM (G2019S mutant) | [6],[9],[13],[7] |
| LRRK2 Ki | 1 nM | Not widely reported for LRRK2 | [6],[7], |
| Kinase Selectivity | Highly selective for LRRK2. Minimal off-target effects on a panel of 392 kinases. | Multi-kinase inhibitor, targets a broad range of tyrosine kinases. | [6],[13],[10],[14] |
| Cellular Activity | Potent inhibition of LRRK2 autophosphorylation (pS1292) and substrate phosphorylation (e.g., Rab10). Causes dephosphorylation at Ser935. | Inhibits LRRK2 substrate phosphorylation (e.g., Rab10). Does not cause dephosphorylation at Ser935. | [9],[13],[15] |
| Brain Penetrance | Yes, specifically designed for CNS penetration. | Limited brain accumulation. | [7],[16],[17] |
| In Vivo Efficacy | Reduces LRRK2 phosphorylation in the brains of transgenic mice. | Efficacy demonstrated in leukemia models; LRRK2-specific in vivo data is less common. | [6],[7],[15],[11] |
Mandatory Visualizations
LRRK2 Signaling Pathway
This diagram illustrates the central role of LRRK2 in cellular signaling. As a kinase, it phosphorylates downstream substrates, notably Rab GTPases, influencing vesicular trafficking and other cellular processes. Pathogenic mutations enhance this kinase activity, contributing to cellular dysfunction.
Caption: LRRK2 signaling cascade and points of inhibition.
Experimental Workflow for Inhibitor Comparison
This workflow outlines the standard experimental process for characterizing and comparing LRRK2 inhibitors, progressing from initial biochemical assays to more complex cellular and in vivo models.
References
- 1. Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 4. portlandpress.com [portlandpress.com]
- 5. youtube.com [youtube.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibitor Specificity: GNE-7915 vs. GZD-824
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor specificity of GNE-7915 and GZD-824 (also known as Olverembatinib). The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to aid in the evaluation of these compounds for research and drug development purposes.
Introduction
This compound is a highly potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[1][2][3][4][5] It was developed as a brain-penetrable tool compound to investigate the therapeutic potential of LRRK2 inhibition.[1][2][4][5] In contrast, GZD-824 is a multi-kinase inhibitor primarily targeting Breakpoint Cluster Region-Abelson (Bcr-Abl) kinase, including the imatinib-resistant T315I mutant, and is approved for the treatment of chronic myeloid leukemia.[2][6] Structural studies have also identified GZD-824 as a type II inhibitor of LRRK2.[7][8][9] This guide evaluates the specificity of these two compounds based on available experimental data.
Quantitative Kinase Inhibition Data
The following tables summarize the inhibitory activity of this compound and GZD-824 against their primary targets and a selection of off-target kinases.
Table 1: this compound Kinase Inhibition Profile
| Target Kinase | IC50 / Ki | Selectivity Notes |
| LRRK2 | IC50: 1.9 nM - 9 nM [1] Ki: 1 nM [1][2] | In a screen of 392 kinases, this compound only demonstrated significant binding to 10 enzymes (>50% probe displaced at 100 nM).[10] Another screen showed only 1 of 187 kinases with >50% inhibition at 0.1 µM. |
| TTK | - | Noted as an exception to its high selectivity in one screen.[10] |
| TNFα & CXCL10 | Inhibition observed at ≥ 3 µM | Off-target effects at higher concentrations.[10] |
Table 2: GZD-824 Kinase Inhibition Profile
| Target Kinase | IC50 | Selectivity Notes |
| Bcr-Abl (native) | 0.34 nM [2] | Potent pan-Bcr-Abl inhibitor.[2] |
| Bcr-Abl (T315I mutant) | 0.68 nM [2] | Overcomes imatinib resistance.[6] |
| LRRK2 (wild-type) | IC50 values differ slightly from previously reported data by less than one order of magnitude.[7] | Identified as a type II inhibitor of LRRK2.[6][7][8] |
| LRRK2 (G2019S mutant) | IC50 is approximately 4-fold higher than for wild-type LRRK2. | Lower potency against the pathogenic mutant. |
| FLT3 | 1.33 ± 0.074 nM | Potent inhibitor.[2] |
| FGFR1 | 4.14 ± 0.96 nM | Potent inhibitor.[2] |
| PDGFRα | 2.08 ± 0.51 nM | Potent inhibitor.[2] |
| SRC Kinase | - | Inhibits the SRC/STAT3 signaling pathway.[1] |
| PI3K/AKT Pathway | - | Inhibits the PI3K/AKT signaling pathway.[1] |
| Kinase Panel Screen (140 kinases) | At 1 µM, 43 kinases were inhibited by >80%. | Demonstrates broad off-target activity.[6] |
Experimental Protocols
The following are representative protocols for biochemical and cellular kinase assays used to evaluate inhibitor specificity.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]
-
Test inhibitor (e.g., this compound, GZD-824) serially diluted in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen™ Eu Kinase Binding Assay reagents)[11][12][13]
-
384-well assay plates
-
-
Procedure:
-
Add 1 µl of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[11]
-
Add 2 µl of the kinase solution to each well.[11]
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture to each well.[11]
-
Incubate the plate at room temperature for a defined period (e.g., 120 minutes).[11]
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, add 5 µl of ADP-Glo™ Reagent, incubate for 40 minutes, then add 10 µl of Kinase Detection Reagent and incubate for 30 minutes before reading the luminescence.[11]
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Bcr-Abl Kinase Activity Assay
This protocol describes a method to measure the activity of Bcr-Abl kinase and its inhibition within a cellular context.
-
Reagents and Materials:
-
Chronic myeloid leukemia (CML) cell lines (e.g., K562) expressing Bcr-Abl.
-
Cell culture medium.
-
Test inhibitor (e.g., GZD-824) serially diluted.
-
Exogenous peptide substrate for Bcr-Abl.
-
Lysis buffer.
-
Detection reagents for phosphorylated substrate (e.g., antibody-based detection).
-
-
Procedure:
-
Seed CML cells in a 96-well plate.
-
Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 1 hour).[14]
-
Introduce the exogenous Bcr-Abl peptide substrate to the cells.[14]
-
Lyse the cells and measure the amount of phosphorylated substrate to determine Bcr-Abl kinase activity.[15]
-
Calculate the IC50 value based on the reduction in kinase activity at different inhibitor concentrations.[14]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the signaling pathways affected by this compound and GZD-824, as well as a typical experimental workflow for assessing kinase inhibitor specificity.
Caption: Signaling pathway inhibited by this compound.
Caption: Multiple signaling pathways inhibited by GZD-824.
References
- 1. GZD824 suppresses the growth of human B cell precursor acute lymphoblastic leukemia cells by inhibiting the SRC kinase and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GZD824 as a FLT3, FGFR1 and PDGFRα Inhibitor Against Leukemia In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EMDB-41982: Cryo-EM structure of LRRK2 bound to type I inhibitor this compound - Yorodumi [pdbj.org]
- 10. apexbt.com [apexbt.com]
- 11. promega.de [promega.de]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
Replicating GNE-7915's Landmark Findings: A Validation and Comparison Guide
This guide provides a comprehensive validation of the initial findings for GNE-7915, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. By comparing the seminal data with subsequent research, this document serves as a valuable resource for researchers, scientists, and professionals in drug development, offering a clear and objective overview of this compound's performance and the methodologies to replicate these findings.
Data Presentation: A Comparative Analysis of this compound's Potency and Selectivity
The following tables summarize the key quantitative data for this compound, comparing the original findings with data from subsequent validation studies.
Table 1: In Vitro Potency of this compound against LRRK2
| Parameter | Original Finding (Estrada et al., 2012)[1] | Validation Data |
| Biochemical Ki | 1 nM[2][3] | 2 nM[2] |
| Cellular IC50 | 9 nM[2][3][4] | 9 nM (HEK293 cells)[2] |
| In Vivo IC50 (pLRRK2) | Not initially reported | 20 nM (BAC transgenic mice) |
Table 2: Kinase Selectivity Profile of this compound
| Assay Type | Original Finding (Estrada et al., 2012)[1] | Validation Data |
| Invitrogen Kinase Panel (187 kinases at 0.1 µM) | Only TTK showed >50% inhibition.[3][4] | Consistent findings in subsequent profiling. |
| DiscoverX KinomeScan (392 kinases at 0.1 µM) | >65% probe displacement for only LRRK2, TTK, and ALK.[4] | Reinforces high selectivity. |
| Off-Target Activity | Moderately potent 5-HT2B antagonist.[2][4] | Confirmed in in vitro functional assays.[2][4] |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
| Species | Dosing | Key Findings from Original and Subsequent Studies |
| Rats | Oral administration | Excellent in vivo pharmacokinetic profiles with long half-lives, good oral exposure, and high passive permeability.[2] |
| BAC Transgenic Mice (hLRRK2 G2019S) | 50 mg/kg (i.p. or p.o.) | Results in concentration-dependent knockdown of pLRRK2 in the brain.[2] A single 100 mg/kg subcutaneous injection leads to peak brain concentrations at 1 hour, gradually decreasing over 24 hours.[5] |
| Cynomolgus Monkeys | 7-day or 14-day administration | Preclinical studies progressed to this species.[6] However, longer-term administration at high doses was limited due to physical signs.[7] Observed increased size and number of lamellar bodies in lungs, an on-target effect of LRRK2 inhibition.[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of these findings.
In Vitro LRRK2 Kinase Activity Assay (LanthaScreen™)
This protocol is adapted from established methods for determining kinase inhibitor potency.
Objective: To measure the in vitro inhibitory activity of this compound on LRRK2 kinase activity.
Materials:
-
Recombinant LRRK2 (wild-type or mutant)
-
LRRKtide substrate
-
ATP
-
Kinase Buffer (e.g., 50 mM Tris pH 8.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT)
-
This compound (or other inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well low volume plates
Procedure:
-
ATP Km,app Determination: First, determine the apparent ATP Michaelis constant (Km,app) for LRRK2 using a radiometric or luminescence-based assay. This is crucial for performing inhibition assays at an ATP concentration close to its Km,app.
-
Kinase Titration: Perform a titration of the LRRK2 enzyme at the determined ATP Km,app to find the enzyme concentration that yields a robust signal (e.g., EC80) in the assay.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Reaction:
-
Add 1 µl of the this compound dilution or DMSO (for control) to the wells of a 384-well plate.
-
Add 2 µl of the LRRK2 enzyme at the pre-determined concentration.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (containing LRRKtide and ATP at its Km,app).
-
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 120 minutes).[9]
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based method like the ADP-Glo™ assay.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes.
-
-
Data Analysis: Record the luminescence signal. The IC50 value for this compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Assessment of LRRK2 Inhibition in Mice
This protocol describes how to evaluate the ability of this compound to inhibit LRRK2 activity in the brain of a transgenic mouse model.
Objective: To measure the in vivo inhibition of LRRK2 autophosphorylation in the brain of BAC transgenic mice expressing human LRRK2 G2019S.
Materials:
-
BAC transgenic mice expressing human LRRK2 G2019S
-
This compound
-
Vehicle solution for dosing (e.g., appropriate for intraperitoneal or oral administration)
-
Tissue homogenization buffer
-
Phospho-specific antibodies for LRRK2 (e.g., pS1292) and total LRRK2 antibodies
-
Western blotting reagents and equipment
Procedure:
-
Animal Dosing:
-
Administer this compound to the mice at the desired dose (e.g., 50 mg/kg) via the chosen route (intraperitoneal or oral gavage).[2] Include a vehicle-treated control group.
-
-
Tissue Collection:
-
At a specified time point post-dosing (e.g., 1-24 hours), euthanize the mice and rapidly dissect the brains.[5]
-
-
Tissue Processing:
-
Homogenize the brain tissue in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the brain lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated LRRK2 (e.g., pS1292).
-
Subsequently, probe the same membrane with an antibody for total LRRK2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phosphorylated and total LRRK2.
-
Calculate the ratio of pLRRK2 to total LRRK2 for each sample.
-
Compare the ratios between the this compound-treated and vehicle-treated groups to determine the percentage of in vivo LRRK2 inhibition.
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
Caption: LRRK2 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's efficacy.
References
- 1. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Effects of LRRK2 Inhibitors in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. promega.de [promega.de]
Safety Operating Guide
Proper Disposal of GNE-7915: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of GNE-7915 is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound, a potent and selective LRRK2 inhibitor used in Parkinson's disease research.[1][2] While this compound is shipped as a non-hazardous chemical for research purposes, it requires careful management as a chemical waste product.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.[3]
Step-by-Step Disposal Procedure
The proper disposal of this compound is governed by local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. The following procedure is a general guide based on safety data sheets and standard laboratory practices.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired this compound powder should be collected in its original container or a clearly labeled, sealed container. Do not mix with other chemical waste.
-
Liquid Waste (Solutions): this compound is soluble in DMSO.[1] Solutions of this compound in organic solvents like DMSO should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with aqueous waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should be considered contaminated and disposed of as hazardous chemical waste.
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "[4-[[4-(Ethylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2-fluoro-5-methoxyphenyl]-4-morpholinyl-methanone" or "this compound".
-
Compatibility: Ensure the waste container is compatible with the waste being collected. For example, use a container suitable for organic solvents for DMSO solutions.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
Step 3: Storage of Chemical Waste
-
Store hazardous waste in a designated and properly marked satellite accumulation area within the laboratory.
-
Segregate this compound waste from incompatible materials.
Step 4: Disposal Request and Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash. While one Safety Data Sheet suggests that smaller quantities can be disposed of with household waste, this is not a standard or recommended practice for a research chemical in a laboratory setting.
-
Disposal should be handled by a licensed waste disposal company in accordance with all applicable regulations.[4][5]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C19H21F4N5O3 | --INVALID-LINK-- |
| Molecular Weight | 443.4 g/mol | --INVALID-LINK-- |
| Solubility in DMSO | ~22 mg/mL | --INVALID-LINK-- |
| Water Solubility | Insoluble | --INVALID-LINK-- |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers are responsible for following all applicable local, state, and federal regulations for hazardous waste disposal. Always consult your institution's Environmental Health and Safety department for specific procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
